molecular formula C12H12N2O B1343842 5-Methyl-2-(3-pyridinyloxy)aniline CAS No. 457099-14-8

5-Methyl-2-(3-pyridinyloxy)aniline

Cat. No.: B1343842
CAS No.: 457099-14-8
M. Wt: 200.24 g/mol
InChI Key: MTLURUSPEHHIKT-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridinyloxy)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-(3-pyridinyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(3-pyridinyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLURUSPEHHIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Solubility & Handling of 5-Methyl-2-(3-pyridinyloxy)aniline

[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility, stability, and handling protocols for 5-Methyl-2-(3-pyridinyloxy)aniline , a specialized intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical agents. Due to the specific structural properties of this aminophenoxy-pyridine derivative—combining a weak base aniline core with a pyridine moiety—solvent selection is critical for experimental reproducibility. This guide details the physicochemical basis for solubility in DMSO and Methanol , outlines step-by-step preparation protocols, and establishes safety standards for preventing oxidative degradation.

Chemical Identity & Physicochemical Profile

To understand the solubility behavior of 5-Methyl-2-(3-pyridinyloxy)aniline, one must first analyze its molecular architecture. The compound features a lipophilic toluene-like backbone modified with two polar, basic nitrogen centers.

  • Chemical Structure: A central ether linkage connects a 2-amino-4-methylphenyl ring (aniline derivative) to a 3-pyridyl ring.[1]

  • Molecular Weight: ~200.24 g/mol (Calculated based on Formula

    
    ).
    
  • Theoretical LogP: Estimated at 2.0 – 2.5 .[1] The presence of the ether oxygen and pyridine nitrogen moderates the lipophilicity of the aromatic rings.

  • Acid-Base Properties (pKa):

    • Aniline Nitrogen:[2][3] Weakly basic (

      
      ).
      
    • Pyridine Nitrogen:[1][4] Weakly basic (

      
      ).
      
    • Implication: The molecule is neutral at physiological pH but can be protonated in acidic media, drastically altering solubility.

Solubility Mechanism

The dissolution of this compound relies on the disruption of its crystal lattice (likely stabilized by ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



  • DMSO (Dimethyl Sulfoxide): Acts as a strong hydrogen bond acceptor. It effectively solvates the aniline protons and disrupts the aromatic stacking, making it the superior solvent for high-concentration stock solutions.[1]

  • Methanol (MeOH): A polar protic solvent. It can donate hydrogen bonds to the pyridine nitrogen and accept them from the aniline group. While effective, its lower boiling point and potential for evaporation make it less stable for long-term storage of quantitative standards.[1]

Solubility Analysis: DMSO vs. Methanol

The following data summarizes the predicted solubility profiles based on structural analogs (e.g., 2-phenoxyaniline derivatives) and standard solvent properties.

FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Capacity High (>100 mM typical)Moderate to High (>10-50 mM typical)
Primary Interaction Dipole-dipole, H-bond AcceptorH-bond Donor/Acceptor
Volatility Low (B.P. 189°C)High (B.P. 64.7°C)
Freezing Point 19°C (Solidifies in fridge)-97°C (Liquid in freezer)
Application Primary Stock Solution (10-100 mM) for long-term storage (-20°C).Working Solution for LC-MS, synthesis reactions, or immediate assays.
Risk Factor Hygroscopic (absorbs water, causing precipitation).Evaporation leads to concentration errors.
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Insight: While DMSO is the gold standard for solubilization, it is highly hygroscopic. Absorbed water can protonate the pyridine ring or simply reduce the solvent power, leading to "crashing out" of the compound over time. Always use anhydrous DMSO for stock preparation.

Experimental Protocols
Protocol A: Saturation Solubility Determination

Use this protocol if exact solubility data is required for your specific batch.

Materials:

  • Compound: 5-Methyl-2-(3-pyridinyloxy)aniline (Solid)[1]

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol[1]

  • Equipment: Thermomixer, Centrifuge, HPLC/UV-Vis

Workflow:

  • Excess Addition: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (Targeting 50 mg/mL).

  • Equilibration: Shake at 25°C for 4-24 hours.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant (e.g., 1:1000 in mobile phase) and analyze via HPLC against a standard curve.

Protocol B: Preparation of 10 mM Stock Solution (Standard)

Recommended for biological assays or synthetic aliquots.

  • Calculate Mass:

    • Target Concentration:

      
      
      
    • Volume:

      
      
      
    • Required Mass:

      
      .
      
  • Weighing: Weigh 2.0 – 2.5 mg of the specific solid into a tared amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM.

    • Example: For 2.15 mg:

      
      .
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO . Vortex for 30 seconds.[1]

  • Inspection: Ensure solution is clear and free of particulates. Sonicate for 5 minutes if necessary.

Stability, Handling & Safety
Oxidation Sensitivity (The Aniline Factor)

Anilines are prone to oxidation, turning from colorless/pale yellow to brown/dark red upon exposure to air and light.

  • Storage: Store stock solutions at -20°C or -80°C.

  • Inert Atmosphere: Flush vials with Nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Argon before sealing.
    
  • Container: Use amber glass vials to prevent photodegradation.

Safety Profile
  • Toxicity: Treat as a potential irritant and toxic agent.[1] Pyridine derivatives can target the CNS; anilines can cause methemoglobinemia.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood.

  • DMSO Permeability: DMSO penetrates skin rapidly and can carry the dissolved toxic compound into the bloodstream. Double-gloving is recommended.

Visualization of Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection and the solubility testing workflow.

SolubilityWorkflowStartStart: 5-Methyl-2-(3-pyridinyloxy)anilineGoalDefine GoalStart->GoalStockLong-term Stock SolutionGoal->StockStorage/High Conc.WorkingImmediate Working SolutionGoal->WorkingAnalysis/ReactionDMSOSolvent: Anhydrous DMSO(High Solubility, Low Volatility)Stock->DMSOMeOHSolvent: Methanol(Easy Evaporation, Good Solubility)Working->MeOHProcess_StockProtocol: 10-100 mM PrepStore at -20°C under N2DMSO->Process_StockProcess_WorkProtocol: Dilute for Assay/LCMSUse immediatelyMeOH->Process_WorkRisk_OxRisk: Oxidation (Color Change)Process_Stock->Risk_OxRisk_HygroRisk: Water Absorption (Precipitation)Process_Stock->Risk_HygroProcess_Work->Risk_Ox

Caption: Decision matrix for solvent selection (DMSO vs. Methanol) based on experimental goals, highlighting critical risks of oxidation and hygroscopicity.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[1][5] "General Solubility Protocols for Aminophenoxy-pyridine Derivatives." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for similar structure: 5-Methyl-2-(p-tolyloxy)aniline (CAS 767222-91-3)."[1] PubChem.

  • Gaylord Chemical Company. (2021).[6] "Dimethyl Sulfoxide (DMSO) Solubility Data and Handling." Gaylord Chemical Bulletin 102.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Aniline Derivatives and Handling Guidelines." Merck KGaA.

An In-depth Technical Guide to the Synthesis and Physicochemical Profile of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 5-Methyl-2-(3-pyridinyloxy)aniline is not extensively documented in publicly available scientific literature. As such, specific, experimentally determined data such as a precise melting point are not available. This guide provides a robust, scientifically grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The protocols and expected data herein are predictive and intended for a research audience.

Introduction

Aniline derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and presence in numerous bioactive molecules.[1][2] The incorporation of a pyridinyloxy moiety introduces a key structural element found in various pharmaceuticals, potentially modulating properties like solubility, receptor binding, and metabolic stability. This guide details a proposed synthetic pathway for 5-Methyl-2-(3-pyridinyloxy)aniline, a molecule combining these features. We present a comprehensive, field-proven protocol for its synthesis via an Ullmann-type condensation reaction, alongside a predictive analysis of its physicochemical properties and the necessary steps for its structural verification. This document serves as a foundational resource for researchers engaged in the synthesis of novel aromatic amines and drug discovery.

Physicochemical Properties

Aromatic amines are typically high-boiling liquids or low-melting solids, and their physical state is influenced by molecular weight and intermolecular forces such as hydrogen bonding.[3][4] Given the structure of 5-Methyl-2-(3-pyridinyloxy)aniline, which includes two aromatic rings, it is predicted to be a solid at room temperature. The presence of the amine group suggests the potential for color change (from colorless or off-white to yellow or brown) upon exposure to air and light due to oxidation.[4]

PropertyPredicted Value / DescriptionRationale
IUPAC Name 5-Methyl-2-(pyridin-3-yloxy)anilineStandard nomenclature rules.
Molecular Formula C₁₂H₁₂N₂ODerived from the chemical structure.
Molecular Weight 200.24 g/mol Calculated from the molecular formula.
Physical Appearance Off-white to pale yellow or brown solid.[3][4]Based on analogous aromatic amines which are often solids and prone to oxidation.
Melting Point Estimated 75 - 85 °CAn educated estimate based on the increased rigidity and molecular weight compared to simpler anilines, which are often liquids or low-melting solids. This range is hypothetical.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water.[4][5]The aromatic structure confers hydrophobicity, while the amine and pyridyl nitrogen may allow for limited aqueous solubility, especially under acidic conditions.
pKa Estimated 3.5 - 4.5The electron-withdrawing nature of the pyridinyloxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ≈ 4.6).[6][7][8]

Part 1: Synthesis Protocol

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation.[9][10][11] This method is a cornerstone of aryl ether synthesis due to its reliability, especially with the advent of modern ligand systems that allow for milder reaction conditions.[12][13] The proposed synthesis involves the coupling of 2-amino-4-methylphenol with a suitable 3-halopyridine.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Amino-4-methylphenol D Ullmann Condensation (Heat, 80-120 °C) A->D B 3-Bromopyridine B->D C CuI (catalyst) L-Proline (ligand) K₂CO₃ (base) DMSO (solvent) C->D E Work-up & Purification (Extraction, Chromatography) D->E F 5-Methyl-2-(3-pyridinyloxy)aniline (Final Product) E->F

Caption: Proposed Ullmann condensation workflow for synthesis.

Step-by-Step Experimental Methodology

1. Reagent Preparation and Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

  • Rationale: K₂CO₃ is a cost-effective base required to deprotonate the phenol, forming the nucleophilic phenoxide in situ. CuI is the catalyst that facilitates the coupling. L-proline acts as a ligand, stabilizing the copper catalyst and improving reaction efficiency, which often allows for lower reaction temperatures compared to classic Ullmann conditions.[9][10]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can oxidize the starting materials and catalyst.

2. Addition of Solvent and Reactant:

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).

  • Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and base, facilitating the reaction. Its high boiling point is suitable for the elevated temperatures required for the condensation.[10]

  • Add 3-bromopyridine (1.1 eq.) to the mixture via syringe.

  • Rationale: 3-bromopyridine is chosen as the electrophile. A slight excess ensures the complete consumption of the more valuable aminophenol.

3. Reaction Execution:

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminophenol is consumed (typically 12-24 hours).

4. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Rationale: The product is expected to be more soluble in the organic phase (EtOAc), while the inorganic salts (like KBr and excess K₂CO₃) will remain in the aqueous phase.

  • Combine the organic layers, wash with brine to remove residual water and DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

  • Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and residual copper catalyst.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-Methyl-2-(3-pyridinyloxy)aniline.

Part 2: Structural Characterization

Confirmation of the product's identity and purity is critical. The following analytical techniques are standard for this purpose.

Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect a series of signals between ~6.5 and 8.5 ppm. The protons on the aniline ring and the pyridine ring will appear as distinct multiplets (doublets, triplets, or doublet of doublets) based on their coupling patterns.

    • Amine Protons (-NH₂): A broad singlet, typically between 3.5 and 5.0 ppm, whose chemical shift can vary with concentration and solvent.

    • Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Carbons: A set of signals in the range of ~110-160 ppm. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will have characteristic chemical shifts.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A characteristic pair of sharp peaks for the primary amine at ~3350-3450 cm⁻¹.

    • C-O-C Stretch: An ether linkage will show a strong, characteristic stretch at ~1200-1250 cm⁻¹.

    • C=C and C=N Stretches: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

  • HRMS (High-Resolution Mass Spectrometry):

    • The measured mass of the molecular ion ([M+H]⁺) should match the calculated exact mass for C₁₂H₁₃N₂O⁺, providing definitive confirmation of the molecular formula.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. (2024). [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][14][15]thiazine derivatives. ResearchGate. (2022). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. (2025). [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Aniline derivatives,their preparation and their therapeutic application.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. (2024). [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. ChemistryEurope. (2025). [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. (2024). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020). [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. (2024). [Link]

  • Learn About Aromatic and Aliphatic Amines. Unacademy. [Link]

  • Amines, Aromatic. ResearchGate. [Link]

  • Properties of amines. Lumen Learning. [Link]

Sources

Role of 5-Methyl-2-(3-pyridinyloxy)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 5-Methyl-2-(3-pyridinyloxy)aniline in Medicinal Chemistry

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Process Chemists Focus: Synthetic Utility, Pharmacophore Analysis, and Kinase Inhibitor Design

Executive Summary

5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 457099-14-8) is a specialized heterocyclic building block primarily utilized in the synthesis of Type II kinase inhibitors . Structurally, it consists of an aniline core substituted with a methyl group at the 5-position and a 3-pyridinyloxy motif at the 2-position (ortho).

This molecule serves as a critical "hinge-binding" or "solvent-front" moiety in drug discovery campaigns targeting receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and FLT3 , as well as cytoplasmic kinases like p38 MAPK and JAK2 . Its value lies in the pyridine nitrogen , which improves aqueous solubility and metabolic stability compared to its phenyl-ether counterparts, while the ortho-ether linkage induces a specific conformational bias essential for fitting into the ATP-binding pocket of kinases in the DFG-out conformation.

This guide details the physicochemical profile, validated synthetic routes, medicinal chemistry applications, and handling protocols for this high-value intermediate.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 5-Methyl-2-(3-pyridinyloxy)aniline is essential for predicting its behavior in synthetic schemes and biological systems.

PropertySpecification
IUPAC Name 5-methyl-2-(pyridin-3-yloxy)aniline
CAS Number 457099-14-8
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Pyridine N) ~3.5 - 4.0 (Estimated)
pKa (Aniline N) ~3.0 - 4.0 (Lowered due to electron-withdrawing ether)
LogP ~2.1 (Moderate lipophilicity)
Key Functional Groups Primary Amine (Nucleophile), Pyridine Nitrogen (H-bond Acceptor), Ether Linkage (Rotatable Bond)

Synthetic Routes & Methodology

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway is preferred over metal-catalyzed couplings (e.g., Ullmann or Buchwald) due to lower cost and the activated nature of the nitro-fluorobenzene starting material.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Reaction: 3-Hydroxypyridine + 1-Fluoro-4-methyl-2-nitrobenzene


 3-(4-methyl-2-nitrophenoxy)pyridine
  • Mechanism: The phenoxide anion of 3-hydroxypyridine attacks the electron-deficient carbon (C1) of the nitrobenzene. The nitro group at the ortho position activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex.

  • Conditions: Base-mediated (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF, DMSO, or NMP) at elevated temperature (80–100 °C).

Step 2: Reduction of Nitro Group

Reaction: 3-(4-methyl-2-nitrophenoxy)pyridine


 5-Methyl-2-(3-pyridinyloxy)aniline
  • Mechanism: Catalytic hydrogenation or chemical reduction converts the nitro group (-NO₂) to the primary amine (-NH₂).

  • Conditions:

    • Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH/EtOH.

    • Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp reduction).

Visualized Synthetic Pathway

Synthesis SM1 3-Hydroxypyridine Inter Intermediate: 3-(4-methyl-2-nitrophenoxy)pyridine SM1->Inter K2CO3, DMF 90°C, S_NAr SM2 1-Fluoro-4-methyl- 2-nitrobenzene SM2->Inter Prod Target: 5-Methyl-2-(3-pyridinyloxy)aniline Inter->Prod H2, Pd/C MeOH, Reduction

Caption: Two-step synthesis via S_NAr coupling and catalytic hydrogenation.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for compounds developed by companies like TargeGen (e.g., in patent WO2006/24034) and in the optimization of p38 MAPK and VEGFR inhibitors.

Pharmacophore Analysis & Logic

Why use this specific scaffold instead of a simple biphenyl ether?

  • Solubility & PK Profile: Replacing a phenyl ring with a pyridine ring significantly lowers LogP and increases aqueous solubility. The pyridine nitrogen can be protonated at physiological pH (to a small extent) or interact with solvent water, improving the drug's pharmacokinetic (PK) profile.

  • H-Bonding Capability: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA) . In the ATP binding pocket, this nitrogen can form specific water-mediated H-bonds with residues in the solvent-exposed region or the "back pocket" of the kinase.

  • Conformational Bias (The Ortho Effect): The ether linkage at the ortho position relative to the amine (which usually becomes a urea/amide) creates a "bent" conformation. This shape is critical for Type II inhibitors that bind to the inactive (DFG-out) conformation of kinases, allowing the molecule to navigate the steric channel between the N- and C-lobes.

  • 5-Methyl Group: This group fills small hydrophobic pockets (e.g., near the gatekeeper residue), enhancing potency and selectivity against specific kinases.

Structural Role in Kinase Inhibitors

The aniline amine is typically derivatized into a Urea or Amide .

  • Urea Formation: Reacting the aniline with an isocyanate (or activated carbamate) yields a diaryl urea.

    • Example Logic: The urea moiety forms the primary "hinge-binding" interaction (dual H-bonds with the backbone of the kinase hinge region, e.g., Asp-Phe-Gly motif vicinity).

    • Role of the Scaffold: The 5-methyl-2-(3-pyridinyloxy)phenyl group extends into the hydrophobic pocket, stabilizing the inhibitor.

Mechanism of Action Diagram

MOA Scaffold 5-Methyl-2-(3-pyridinyloxy)aniline (Scaffold) Urea Urea Linker (Synthesized) Scaffold->Urea Chemical Derivatization Kinase Kinase ATP Pocket (Target) Scaffold->Kinase Pyridine N: Solvent Interaction Methyl: Hydrophobic Pocket Ether O: Flexibility Urea->Kinase H-Bonds to Glu/Asp (Hinge)

Caption: Interaction map showing how the scaffold integrates into a kinase inhibitor pharmacophore.

Experimental Protocols

Caution: Anilines and pyridines are toxic. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (S_NAr)
  • Reagents: 3-Hydroxypyridine (1.0 eq), 1-Fluoro-4-methyl-2-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (5 mL per mmol).

  • Procedure:

    • Charge a round-bottom flask with 3-hydroxypyridine, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to generate the phenoxide.

    • Add 1-Fluoro-4-methyl-2-nitrobenzene dropwise.

    • Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Workup: Cool to RT. Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Reduction to Aniline
  • Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in alcohol.

    • Add Pd/C catalyst carefully (under Nitrogen/Argon to prevent ignition).

    • Purge the flask with Hydrogen gas (vacuum/fill cycle x3).

    • Stir under H₂ balloon at RT for 2–12 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate.

    • Yield: Typically quantitative. The product is usually pure enough for the next coupling step.

Safety & Handling

  • Toxicity: Anilines are known to cause methemoglobinemia. Absorption through the skin is a major risk. Wear nitrile gloves and long sleeves.

  • Genotoxicity: Many aromatic amines are potential mutagens. Treat this compound as a suspect carcinogen until specific Ames test data confirms otherwise.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which turns the solid dark brown over time.

References

  • TargeGen, Inc. (2006). Kinase Inhibitors. WO2006/24034 A1.

    • Source of the specific intermediate and its use in kinase inhibitor synthesis.
  • Dumas, J., et al. (2004). Recent developments in the discovery of protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 7(5), 600-616. Context on the "diaryl urea" pharmacophore and the role of the aniline fragment.
  • Liu, Y., et al. (2018). Design and Synthesis of Pyridine-Containing Kinase Inhibitors. Journal of Medicinal Chemistry. General reference on the solubility benefits of pyridine vs. phenyl rings in drug design.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 457099-14-8.

Methodological & Application

Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline from 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chemical Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, a key intermediate in pharmaceutical research, from its nitro precursor, 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene. The core of this transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic synthesis. This note details a reliable and scalable laboratory protocol using tin(II) chloride, chosen for its high chemoselectivity and operational simplicity. We will explore the mechanistic underpinnings of this reduction, provide a detailed step-by-step protocol, outline critical safety considerations, and describe standard analytical techniques for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their utility stems from the versatile reactivity of the amino group, which serves as a handle for constructing more complex molecular architectures. The target molecule, 5-Methyl-2-(3-pyridinyloxy)aniline, incorporates both an aniline and a pyridine ether moiety, making it a valuable intermediate for compounds targeting a range of biological pathways.

The most direct and common method for preparing anilines is through the reduction of the corresponding nitroarenes.[3] This approach is advantageous as nitroaromatics are often readily accessible via electrophilic aromatic nitration. The primary challenge lies in selecting a reduction method that is both efficient and compatible with other functional groups present in the molecule.

Several methods exist for this transformation:

  • Catalytic Hydrogenation: Using reagents like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly efficient.[1][4] However, it requires specialized pressure equipment and can sometimes lead to undesired side reactions, such as the cleavage of sensitive bonds.[5]

  • Metal-Acid Systems: Classic methods like the Béchamp reduction (iron in acidic media) are cost-effective and robust.[3] Variations using zinc or tin with acids are also widely employed.[4][6] These methods often have excellent functional group tolerance but can involve strenuous workups to remove metal salts.

  • Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that proceeds under less harsh conditions and is highly selective for the nitro group, making it ideal for multifunctional substrates.[4][7]

For the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, we have selected the tin(II) chloride method due to its proven reliability, high yield, and excellent chemoselectivity, which preserves the pyridinyl ether linkage.

Reaction Mechanism: The Role of Tin(II) Chloride

The reduction of a nitro group by tin(II) chloride is a classic transformation in organic chemistry.[7] The mechanism involves a series of single-electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[6]

The overall stoichiometry for the reduction of an aromatic nitro compound (ArNO₂) is:

ArNO₂ + 3 SnCl₂ + 7 H⁺ → ArNH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

In an alcoholic solvent like ethanol, which is used in this protocol, the protons are supplied by the acidic environment generated by the Lewis acid SnCl₂ and traces of HCl often present. The reaction is typically driven to completion by heating to reflux. A subsequent basic workup is necessary to deprotonate the resulting anilinium salt and precipitate tin hydroxides, allowing for the isolation of the free aniline base.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-methyl-2-nitro-1-(3-pyridinyloxy)benzene≥98%Commercially AvailableStarting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Commercially AvailableReducing Agent
Ethanol (EtOH), AnhydrousReagent GradeCommercially AvailableSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization
BrineSaturated Aqueous NaClPrepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying Agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, standard glassware, and equipment for column chromatography.

Critical Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact), is mandatory.[8][9]

  • Nitroaromatic Compounds: The starting material is a nitroaromatic compound and should be handled with care. These compounds are toxic and can be absorbed through the skin.[9][10][11] Avoid creating dust.

  • Anilines: The product, 5-Methyl-2-(3-pyridinyloxy)aniline, is an aromatic amine. Anilines are toxic if inhaled, ingested, or absorbed through the skin and many are suspected carcinogens.[8]

  • Tin Compounds: Tin salts can be irritating. Avoid inhalation of dust and direct contact.[7]

  • Solvents: Ethanol and Ethyl Acetate are flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene (5.00 g, 21.7 mmol, 1.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reductant: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.5 g, 108.5 mmol, 5.0 equiv.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

  • Reaction Work-up:

    • Once the reaction is complete (disappearance of the starting material spot by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over 100 g of ice in a large beaker.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is ~8. This will neutralize the solution and precipitate tin salts as a white solid (tin hydroxide).

    • Filter the resulting slurry through a pad of Celite to remove the inorganic solids, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Extraction:

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing to 30% EtOAc). Combine the fractions containing the desired product (as identified by TLC) and remove the solvent in vacuo to afford 5-Methyl-2-(3-pyridinyloxy)aniline as a solid.

Quantitative Data Summary
CompoundMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
4-methyl-2-nitro-1-(3-pyridinyloxy)benzene230.225.00 g21.71.0
SnCl₂·2H₂O225.6324.5 g108.55.0
Ethanol46.07100 mL--
Product: 5-Methyl-2-(3-pyridinyloxy)aniline 200.24 ~3.9 g (90%) ~19.5 Theoretical Yield: 4.35 g

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Charge Flask: - Starting Nitro-compound - Ethanol add_reductant 2. Add SnCl2·2H2O (Portion-wise) prep_reagents->add_reductant reflux 3. Heat to Reflux (3-5 hours under N2) add_reductant->reflux monitor 4. Monitor by TLC reflux->monitor cool_quench 5. Cool & Quench (Ice & sat. NaHCO3) monitor->cool_quench filter 6. Filter through Celite cool_quench->filter extract 7. Extract with EtOAc filter->extract wash_dry 8. Wash & Dry (H2O, Brine, Na2SO4) extract->wash_dry concentrate 9. Concentrate (Rotary Evaporator) wash_dry->concentrate chromatography 10. Column Chromatography (Silica Gel) concentrate->chromatography final_product 11. Isolate Pure Product chromatography->final_product

Caption: Workflow for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 5-Methyl-2-(3-pyridinyloxy)aniline is essential. The following analytical methods are recommended.

  • Thin-Layer Chromatography (TLC): To check purity and determine the R_f value. A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.[12]

    • ¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons which is exchangeable with D₂O.

    • ¹³C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule. The disappearance of the nitro-bearing carbon signal and the appearance of the amino-substituted carbon signal at a higher field are indicative of a successful reaction.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for confirming the functional group transformation.

    • Key Disappearances: The strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group (Ar-NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ should be absent in the product spectrum.

    • Key Appearances: The product spectrum should exhibit two characteristic N-H stretching bands for the primary amine (-NH₂) in the range of 3300-3500 cm⁻¹.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.[14] The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (m/z = 201.24).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.[15][16] A single major peak should be observed, and the purity can be quantified by peak area percentage.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Gener
  • Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines.
  • Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.
  • Iron–catalyzed reduction of nitroarenes in water.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • Nitro Reduction - Common Conditions.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Reduction of nitro compounds. Wikipedia.
  • Sn2+ reduction. WordPress.
  • Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange.
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  • Aniline Safety Data Sheet. University of California, Santa Barbara.
  • Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.
  • A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine. Benchchem.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • 4-Nitroaniline - Safety D
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
  • o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY D
  • A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs. Benchchem.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...

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Application Note & Protocol: Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthetic strategy is centered on a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond, followed by the reduction of a nitro group to yield the final aniline product. This guide explains the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and includes guidance on reaction monitoring, product purification, and characterization.

Introduction and Scientific Rationale

The synthesis of unsymmetrical diaryl ethers is a cornerstone of modern organic chemistry, with the resulting motifs present in numerous biologically active molecules. 5-Methyl-2-(3-pyridinyloxy)aniline, in particular, combines an aniline scaffold with a pyridyl ether, making it a desirable intermediate for drug discovery programs.

While metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig C-O coupling are prevalent, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a compelling transition-metal-free alternative.[1][2][3] The SNAr reaction is contingent on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group on one of the aromatic rings.[4][5] This EWG activates the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[5][6]

Our protocol leverages this principle by first coupling 3-hydroxypyridine (the nucleophile) with 2-fluoro-5-methyl-1-nitrobenzene. The nitro group (NO₂) serves as the essential EWG, and fluoride is an excellent leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7][8] The subsequent reduction of the nitro group to the target amine is a well-established and high-yielding transformation.

Reaction Scheme

Step A: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-5-methyl-1-nitrobenzene reacts with 3-Hydroxypyridine in the presence of a base to form 3-((2-Methyl-5-nitrophenyl)oxy)pyridine.

Step B: Nitro Group Reduction

3-((2-Methyl-5-nitrophenyl)oxy)pyridine is reduced to yield the final product, 5-Methyl-2-(3-pyridinyloxy)aniline.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Step A: SNAr Reaction cluster_1 Step B: Nitro Reduction reagents_A Combine Starting Materials: - 2-Fluoro-5-methyl-1-nitrobenzene - 3-Hydroxypyridine - K2CO3 - DMF reaction_A Heat Reaction Mixture (e.g., 100-120 °C) reagents_A->reaction_A monitor_A Monitor Progress (TLC/LC-MS) reaction_A->monitor_A workup_A Aqueous Work-up & Extraction monitor_A->workup_A reagents_B Combine Intermediate with: - Iron Powder (Fe) - NH4Cl (aq) - Ethanol/Water workup_A->reagents_B Crude Intermediate reaction_B Heat to Reflux (e.g., 70-80 °C) reagents_B->reaction_B monitor_B Monitor Progress (TLC/LC-MS) reaction_B->monitor_B workup_B Filter & Extract monitor_B->workup_B purification Purification (Silica Gel Chromatography) workup_B->purification Crude Product analysis Characterization (NMR, MS, Purity) purification->analysis

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-Fluoro-5-methyl-1-nitrobenzene≥98%Sigma-Aldrich446-34-4The primary electrophile.
3-Hydroxypyridine≥99%Sigma-Aldrich109-00-2The nucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base; must be dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics68-12-2Polar aprotic solvent.
Iron Powder (Fe)<325 mesh, ≥97%Alfa Aesar7439-89-6Reducing agent.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%VWR12125-02-9Used with iron for reduction.
Ethyl Acetate (EtOAc)ACS Grade-141-78-6Extraction solvent.
HexanesACS Grade-110-54-3Chromatography eluent.
Deionized Water (H₂O)--7732-18-5For work-up.
Brine (Saturated NaCl solution)---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-7487-88-9Drying agent.
Silica Gel60 Å, 230-400 mesh-7631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Step A: Synthesis of 3-((2-Methyl-5-nitrophenyl)oxy)pyridine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-methyl-1-nitrobenzene (1.55 g, 10.0 mmol, 1.0 equiv.), 3-hydroxypyridine (1.05 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 110 °C with vigorous stirring. The reaction's progress should be monitored every 2-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold deionized water. A precipitate (the product) may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash twice with deionized water (2 x 50 mL) and once with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil, 3-((2-Methyl-5-nitrophenyl)oxy)pyridine, can be carried forward to the next step without further purification if it is of sufficient purity.

Step B: Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline
  • Reaction Setup: To a 250 mL round-bottom flask, add the crude 3-((2-Methyl-5-nitrophenyl)oxy)pyridine from Step A (assuming ~10.0 mmol). Add ethanol (50 mL) and a solution of ammonium chloride (2.67 g, 50.0 mmol, 5.0 equiv.) in 25 mL of deionized water.

  • Addition of Reducing Agent: To this stirred suspension, add iron powder (2.79 g, 50.0 mmol, 5.0 equiv.) in portions. The addition may be exothermic.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc), observing the disappearance of the nitro-intermediate spot and the appearance of the more polar aniline product spot. The reaction is typically complete in 2-4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Rinse the flask and the Celite® pad thoroughly with ethanol or ethyl acetate.

  • Concentration and Extraction: Concentrate the filtrate using a rotary evaporator to remove the ethanol. Add 50 mL of deionized water to the residue and extract three times with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude aniline product should be purified by silica gel column chromatography. A gradient elution system, starting with 20:1 Hexanes:EtOAc and gradually increasing the polarity to 5:1 Hexanes:EtOAc, is typically effective at isolating the desired product.

  • Characterization: The identity and purity of the final product, 5-Methyl-2-(3-pyridinyloxy)aniline, should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final compound.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this is critical for troubleshooting and optimization.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

  • Step 1 (Addition): The pyridinoxide anion, formed by the deprotonation of 3-hydroxypyridine by K₂CO₃, attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step.[7] The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[5]

  • Step 2 (Elimination): The stability of this complex is crucial. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, which provides significant resonance stabilization.[4][6] Aromaticity is then restored by the rapid expulsion of the fluoride leaving group, yielding the final diaryl ether product.

Safety and Handling

  • 2-Fluoro-5-methyl-1-nitrobenzene: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • 3-Hydroxypyridine: Harmful if swallowed. Causes skin and eye irritation.

  • DMF: A known reproductive toxin. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iron Powder: Flammable solid. Keep away from ignition sources.

  • Standard laboratory safety practices, including the use of a lab coat, safety glasses, and gloves, should be followed at all times.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting Tips
Yield (Step A) 75-90%Low Yield: Ensure reagents are anhydrous, especially K₂CO₃ and DMF. Consider a stronger base like Cs₂CO₃ or NaH if the reaction stalls. Increase reaction temperature if necessary.
Yield (Step B) 80-95%Incomplete Reaction: Add more iron powder or increase reaction time. Ensure the pH is slightly acidic to neutral due to the NH₄Cl buffer system.
Appearance Off-white to light brown solidDark Color: The product may oxidize. Purify promptly and store under an inert atmosphere. If the crude product is very dark, consider a charcoal treatment before chromatography.
Purity (Post-Col) >98% (by HPLC)Persistent Impurities: Optimize chromatography gradient. A second column or recrystallization may be required for very high purity applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Cross-Coupling Reactions: A Practical Guide (pp. 1-34). Springer, Berlin, Heidelberg. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sawyer, J. S. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Lumen Learning. Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry. [Link]

  • Henderson, A. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. [Link]

  • Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. The Journal of Organic Chemistry. [Link]

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Application Note: Using 5-Methyl-2-(3-pyridinyloxy)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 104443-38-3) as a strategic intermediate in the synthesis of small molecule kinase inhibitors.

Executive Summary

5-Methyl-2-(3-pyridinyloxy)aniline is a specialized bi-aryl ether building block used primarily in the development of Type II kinase inhibitors . Its structure features a pyridine ring (hydrogen bond acceptor) linked via an ether bridge to an aniline moiety. This scaffold mimics the pharmacophore found in several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib), although with a specific ortho-substitution pattern on the aniline ring that offers unique conformational properties.

This guide provides a validated protocol for processing this intermediate into a urea-based kinase inhibitor library, along with critical handling, stability, and characterization data.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Methyl-2-(3-pyridinyloxy)aniline
CAS Number 104443-38-3
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[1]
pKa (Calculated) ~4.5 (Pyridine N), ~3.8 (Aniline N)
Storage 2–8°C, Desiccated, Protect from light (Anilines oxidize over time).

Safety Warning: This compound is an aniline derivative. Handle as a potential sensitizer and toxicant. Use essentially in a fume hood. Avoid contact with skin and eyes.

Structural Rationale in Drug Design

The utility of 5-Methyl-2-(3-pyridinyloxy)aniline lies in its ability to span the ATP-binding pocket and the allosteric hydrophobic pocket (adjacent to the DFG motif) of protein kinases.

  • Pyridine Moiety: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase or the solvent-exposed front.

  • Ether Linker: Provides flexibility, allowing the molecule to adopt the necessary twist to fit the active site.

  • Aniline Amine (-NH₂): The critical nucleophile for derivatization. It is most commonly reacted with isocyanates to form a diaryl urea , a hallmark of Type II inhibitors (which bind to the inactive "DFG-out" conformation).

Pathway Visualization: From Intermediate to Inhibitor

The following diagram illustrates the synthesis workflow and the structural logic.

G cluster_0 Pharmacophore Assembly Start Precursors (3-Chloropyridine + 2-Nitro-5-methylphenol) Step1 SNAr Coupling (High Temp, Base) Start->Step1 K2CO3, DMF, 100°C Intermed TARGET INTERMEDIATE 5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 104443-38-3) Step1->Intermed Reduction (Fe/NH4Cl) Step2 Urea Formation (R-N=C=O) Intermed->Step2 DCM, TEA, 25°C Final Type II Kinase Inhibitor (Urea Scaffold) Step2->Final Purification

Caption: Synthetic workflow transforming the aniline intermediate into a bioactive urea-based inhibitor.

Experimental Protocols

Protocol A: Quality Control & Purification of the Intermediate

Use this protocol if the starting material (CAS 104443-38-3) has darkened due to oxidation.

  • Dissolution: Dissolve 1.0 g of crude aniline in 20 mL of Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract the organic layer with 10 mL of 1N HCl (x2). The pyridine and aniline nitrogens will protonate, moving the compound into the aqueous phase. Neutral impurities remain in the organic phase.

  • Washing: Wash the combined aqueous acidic layers with 10 mL EtOAc (discard organic).

  • Basification: Slowly adjust the aqueous phase to pH ~9-10 using saturated NaHCO₃ or 1N NaOH at 0°C. The product will precipitate or oil out.

  • Recovery: Extract the basic aqueous phase with EtOAc (3 x 15 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid, >98% purity by HPLC.

Protocol B: Synthesis of Urea-Based Kinase Inhibitors

This is the core application: reacting the intermediate with an isocyanate to create a library of potential inhibitors.

Reagents:

  • Substrate: 5-Methyl-2-(3-pyridinyloxy)aniline (1.0 equiv)

  • Electrophile: Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Triethylamine (TEA) (optional, 1.0 equiv if using HCl salt of aniline).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 200 mg (1.0 mmol) of 5-Methyl-2-(3-pyridinyloxy)aniline in 5 mL of anhydrous DCM.

  • Addition: Add the isocyanate (1.1 mmol) dropwise via syringe at room temperature (25°C).

    • Note: If the reaction is too fast or exothermic, cool to 0°C.

  • Reaction: Stir the mixture for 2–12 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The aniline peak (M+H 201) should disappear, replaced by the Urea product mass (M+H ~388 if using trifluoromethylphenyl isocyanate).

  • Work-up:

    • The urea product often precipitates from DCM. If so, filter and wash with cold DCM.

    • If soluble, concentrate the solvent to ~1 mL and add Hexanes or Ether to induce precipitation.

  • Purification: If necessary, purify via Flash Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Characterization Data (Expected)

When validating the intermediate or the final urea product, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.2 - 8.4 ppm (2H) Pyridine protons (α to Nitrogen).
δ 4.8 - 5.2 ppm (2H, br) Aniline -NH₂ (Disappears upon urea formation).
δ 2.2 ppm (3H, s) Methyl group on the aniline ring.
LC-MS (ESI+) m/z 201.1 [M+H]⁺ Parent ion for the intermediate.
IR Spectroscopy ~3300-3400 cm⁻¹ Primary amine stretching (Doublet for -NH₂).

Troubleshooting & Optimization

  • Problem: Low Yield in Urea Formation.

    • Cause: The aniline nitrogen is less nucleophilic due to the electron-withdrawing effect of the ortho-pyridyloxy group (inductive effect).

    • Solution: Heat the reaction to 40-50°C in THF or add a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equiv).

  • Problem: Impurity Formation (Dimer).

    • Cause: Isocyanates can react with moisture to form symmetric ureas.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and keep under inert atmosphere.

  • Problem: Regioselectivity.

    • Insight: The pyridine nitrogen is also nucleophilic but much less so than the aniline. Under standard conditions, reaction occurs exclusively at the aniline. If bis-acylation occurs, reduce the equivalents of isocyanate to 0.95.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway." Cancer Research, 64(19), 7099-7109. Link

    • Context: Establishes the foundational "diaryl ether urea" pharmacophore mechanism for Type II kinase inhibition.
  • Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781. Link

    • Context: Describes the SNAr and reduction chemistry used to synthesize similar phenoxy-aniline intermedi
  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

Sources

Application Notes & Protocols: Synthesis of Advanced c-Met Inhibitors Utilizing 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2][] Its aberrant activation is a key driver in the progression and metastasis of numerous human cancers, including those of the lung, kidney, and stomach.[1][4][5] This guide provides an in-depth exploration of the synthesis of potent c-Met inhibitors, focusing on the strategic use of 5-Methyl-2-(3-pyridinyloxy)aniline as a pivotal intermediate. We will dissect the underlying biological rationale, present a detailed, step-by-step synthetic protocol for a representative inhibitor, and discuss the causality behind the selection of specific reagents and reaction conditions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

The Scientific Imperative: Targeting the c-Met Signaling Pathway

The c-Met protein, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in normal cellular processes like embryonic development and tissue repair.[5] However, when its signaling becomes dysregulated, it turns into a potent oncogenic driver.

Mechanism of Action: The sole ligand for c-Met is the hepatocyte growth factor (HGF).[5] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[][4] This phosphorylation event creates docking sites for various adaptor proteins (e.g., GAB1, GRB2), which in turn triggers a cascade of downstream signaling pathways.[2][][4]

Key oncogenic pathways activated by c-Met include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and growth.[4][5]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and inhibits apoptosis (programmed cell death).[4][5]

  • JAK-STAT Pathway: Regulates the transcription of genes involved in proliferation, survival, and metastasis.[4]

This coordinated activation results in enhanced tumor cell proliferation, survival, motility, and invasion, which are hallmarks of aggressive and metastatic cancer.[1][2] Consequently, inhibiting the kinase activity of c-Met is a highly sought-after therapeutic strategy.[6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain are a major class of these drugs.[7][8]

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P P cMet->P Autophosphorylation Adaptors Adaptor Proteins (GAB1, GRB2) P->Adaptors Recruitment RAS RAS Adaptors->RAS PI3K PI3K Adaptors->PI3K JAK JAK Adaptors->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Nucleus Nucleus STAT->Nucleus ERK ERK MEK->ERK mTOR->Nucleus ERK->Nucleus Proliferation Proliferation, Invasion, Survival Nucleus->Proliferation

Caption: The c-Met signaling cascade initiated by HGF binding.

The Strategic Intermediate: 5-Methyl-2-(3-pyridinyloxy)aniline

In the rational design of Type I and Type II c-Met inhibitors, specific structural motifs are required to achieve high potency and selectivity. The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key anchor to the hinge region of the kinase domain.[9]

5-Methyl-2-(3-pyridinyloxy)aniline is a particularly valuable building block for several reasons:

  • Aniline Moiety: The primary amine (-NH2) group is an excellent nucleophile for forming a crucial C-N bond with a heterocyclic core (e.g., quinoline, pyrimidine, triazine), a common feature in c-Met inhibitors. This bond is often established via palladium-catalyzed cross-coupling reactions.

  • Pyridinyloxy Group: The pyridine ring can form critical hydrogen bonds with residues in the ATP binding pocket of the c-Met kinase, enhancing binding affinity. The ether linkage provides optimal spacing and rotational flexibility.

  • Methyl Group: The methyl substituent on the aniline ring can serve to fine-tune the electronic properties and conformation of the molecule, potentially improving selectivity or pharmacokinetic properties.

The strategic placement of these functional groups makes this aniline an advanced intermediate, primed for elaboration into a potent final drug candidate.

Synthesis Protocol: A Representative c-Met Inhibitor

This section details a representative synthetic route to a potent c-Met inhibitor based on a substituted quinoline core, a scaffold present in several clinical candidates like Foretinib.[10] The protocol leverages a key palladium-catalyzed Buchwald-Hartwig amination reaction to couple the strategic aniline intermediate with the quinoline core.[11][12][13]

Synthesis_Workflow Start1 5-Methyl-2-(3-pyridinyloxy)aniline Reaction1 Buchwald-Hartwig C-N Coupling Start1->Reaction1 Start2 4-Chloro-6,7-dimethoxyquinoline Start2->Reaction1 Intermediate Coupled Intermediate Reaction1->Intermediate Reaction2 Functionalization/ Amide Coupling Intermediate->Reaction2 FinalProduct Final c-Met Inhibitor Reaction2->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Overall workflow for the synthesis of a c-Met inhibitor.

Step 1: Buchwald-Hartwig C-N Coupling

This step forms the core structure of the inhibitor by coupling the aniline nitrogen to the C4 position of the quinoline ring.

Reaction Scheme: (Aniline + Chloroquinoline → Coupled Intermediate)

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
5-Methyl-2-(3-pyridinyloxy)aniline214.255.01.0
4-Chloro-6,7-dimethoxyquinoline223.655.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.050.01
Xantphos578.680.150.03
Cesium Carbonate (Cs₂CO₃)325.827.51.5
1,4-Dioxane (anhydrous)88.1150 mL-

Protocol:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-6,7-dimethoxyquinoline (1.12 g, 5.0 mmol), 5-Methyl-2-(3-pyridinyloxy)aniline (1.07 g, 5.0 mmol), and Cesium Carbonate (2.44 g, 7.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • In a separate vial, dissolve Pd₂(dba)₃ (45.8 mg, 0.05 mmol) and Xantphos (86.8 mg, 0.15 mmol) in 10 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add the remaining 40 mL of anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 25 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the desired coupled product, N-(5-methyl-2-(pyridin-3-yloxy)phenyl)-6,7-dimethoxyquinolin-4-amine .

Rationale (E-E-A-T):

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is highly effective for C-N cross-coupling reactions.[11][12] Pd(0) is the active catalytic species. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents catalyst deactivation, leading to higher yields.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane at elevated temperatures. Its role is to deprotonate the aniline, forming the active nucleophile for the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. An inert atmosphere is critical for reproducible results.

Step 2: Demethylation and Functionalization (Illustrative Example)

To complete the synthesis of a drug like Foretinib, further modifications are necessary.[10] A common step is selective demethylation of a methoxy group to reveal a hydroxyl group, which can then be alkylated. For instance, demethylation at the C7 position followed by etherification.

Protocol (Illustrative Demethylation):

  • Dissolve the product from Step 1 (5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 6.0 mL, 6.0 mmol) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by carefully adding methanol (10 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by chromatography to yield the C7-hydroxyquinoline intermediate.

This hydroxyl group is now a handle for introducing other functionalities, such as the morpholin-4-yl)propoxy side chain seen in Foretinib, typically via a Williamson ether synthesis (alkylation with a suitable halo-alkane in the presence of a base like K₂CO₃).[10]

Conclusion and Outlook

The synthesis of targeted kinase inhibitors is a cornerstone of modern oncology drug discovery. The strategic use of pre-functionalized building blocks like 5-Methyl-2-(3-pyridinyloxy)aniline streamlines the synthetic process, allowing for the efficient construction of complex molecules with desirable pharmacophoric features. The Buchwald-Hartwig amination is a powerful and reliable method for forging the key aniline-heterocycle bond.[13] By understanding the underlying principles of both the biological target and the chemical synthesis, researchers can rationally design and execute protocols to generate novel and potent c-Met inhibitors for the advancement of cancer therapy.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Mo, H. N., & Liu, P. (2017). An overview of the c-MET signaling pathway. Journal of Cancer, 8(10), 1858-1868. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103.
  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Massignani, M., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 1493. [Link]

  • AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. [Link]

  • Tang, Z., et al. (2026). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. [Link]

  • Bheemireddy, V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 101. [Link]

  • Wang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. ACS Medicinal Chemistry Letters, 8(10), 1045-1050. [Link]

  • Bheemireddy, V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. [Link]

  • Kinzel, T., et al. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 189-201. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 478. [Link]

  • ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met... [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Liu, X., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 15(7), 12526-12544. [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2175-2210. [Link]

  • National Center for Biotechnology Information. (n.d.). Foretinib. PubChem Compound Database. [Link]

  • Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]

  • Mirzaei, S. A., et al. (2024). Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(2), 1145-1155. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem Compound Database. [Link]

  • Carrasco, E., et al. (2021). European Journal of Medicinal Chemistry. UPCommons. [Link]

Sources

Reaction conditions for coupling 5-Methyl-2-(3-pyridinyloxy)aniline with isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of urea-linked kinase inhibitors. It addresses the specific challenges of coupling 5-Methyl-2-(3-pyridinyloxy)aniline —a sterically demanding, electron-rich scaffold—with various isocyanates.

Coupling 5-Methyl-2-(3-pyridinyloxy)aniline with Isocyanates

Executive Summary

The formation of diaryl ureas is a cornerstone reaction in medicinal chemistry, particularly for Type II Kinase Inhibitors (e.g., Sorafenib, Regorafenib) which utilize a urea linker to engage the "DFG-out" pocket of kinases.

This protocol details the coupling of 5-Methyl-2-(3-pyridinyloxy)aniline (referred to herein as Compound A ) with isocyanates. Unlike simple anilines, Compound A presents unique challenges:

  • Steric Hindrance: The ortho-(3-pyridinyloxy) group creates significant steric bulk near the nucleophilic amine.

  • Electronic Modulation: The meta-methyl group acts as a weak electron donor, while the ortho-ether linkage exerts inductive withdrawal and potential intramolecular hydrogen bonding.

  • Solubility: The pyridine moiety increases polarity, requiring careful solvent selection to ensure homogeneity during reaction and ease of purification post-reaction.

Mechanistic Rationale & Chemical Context[1][2][3][4][5][6][7][8][9]

The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the isocyanate.

The "Ortho-Effect" Challenge

In Compound A , the ether oxygen at the 2-position is bulky. While the 5-methyl group enhances nucleophilicity via hyperconjugation, the ortho-substituent forces the aniline amine out of planarity with the phenyl ring. This deconjugation can paradoxically increase nucleophilicity (by breaking resonance with the ring) but simultaneously block the approach of the isocyanate electrophile.

Key Success Factor: The reaction kinetics are dominated by steric access. Therefore, solvent polarity (to stabilize the zwitterionic transition state) and concentration are more critical than thermal forcing.

ReactionMechanism Figure 1: Mechanistic Pathway of Urea Formation Aniline 5-Methyl-2-(3-pyridinyloxy)aniline (Nucleophile) TS Zwitterionic Transition State (Stabilized by Polar Solvents) Aniline->TS Nucleophilic Attack Isocyanate Isocyanate (R-N=C=O) (Electrophile) Isocyanate->TS PT Proton Transfer (Fast) TS->PT Charge Separation Product Diaryl Urea Product PT->Product Irreversible

Figure 1: The reaction requires the amine to overcome the steric barrier of the ortho-pyridinyloxy group to attack the isocyanate.

Critical Reaction Parameters

The following parameters have been optimized to balance reaction rate with purity.

Solvent Selection Matrix

The choice of solvent dictates the workup strategy. "Crash-out" methods are preferred for scale-up.

SolventSolubility of Compound AReaction RateWorkup MethodRecommendation
Dichloromethane (DCM) GoodModerateFiltration (Product often precipitates)Primary Choice
Tetrahydrofuran (THF) ExcellentFastEvaporation / Column ChromatographySecondary Choice
Toluene Poor (requires heat)SlowFiltrationUse for high-temp only
DMF / DMSO ExcellentFastAqueous Crash-out / LyophilizationAvoid unless necessary
Stoichiometry
  • Compound A (Aniline): 1.0 equivalent (Limiting Reagent).

  • Isocyanate: 1.1 to 1.2 equivalents. A slight excess drives the reaction to completion and compensates for any moisture hydrolysis of the isocyanate.

Detailed Experimental Protocol
Method A: Standard Conditions (DCM Precipitation)

Best for: Reactions where the urea product is significantly less soluble than the starting materials.

Materials:

  • 5-Methyl-2-(3-pyridinyloxy)aniline (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Dichloromethane (Anhydrous) [0.2 M concentration]

  • Optional: Triethylamine (0.1 equiv) - Only if aniline is an acid salt.

Procedure:

  • Preparation: Charge a flame-dried reaction vial with Compound A (1.0 equiv).

  • Dissolution: Add anhydrous DCM to reach a concentration of 0.2 M. Stir until fully dissolved.

    • Note: If the aniline is an HCl salt, add 1.1 equiv of TEA and stir for 10 mins before proceeding.

  • Addition: Add the Isocyanate (1.1 equiv) dropwise at Room Temperature (20-25°C).

  • Reaction: Stir the mixture at RT.

    • Observation: A white or off-white precipitate often forms within 1-4 hours.

  • Monitoring: Check via LCMS or TLC (50% EtOAc/Hexane) after 4 hours.

    • Target: Disappearance of the aniline peak.

  • Workup:

    • If precipitate forms: Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2x) and Hexanes (2x). Dry under vacuum.

    • If homogeneous: Concentrate the solvent to ~20% volume, then add Hexanes to induce precipitation. Filter as above.

Method B: Thermal Conditions (THF/Heating)

Best for: Sterically hindered isocyanates or sluggish reactions.

Procedure:

  • Dissolve Compound A in anhydrous THF (0.2 M).

  • Add Isocyanate (1.2 equiv).

  • Heat the reaction vessel to 50°C for 6–12 hours.

  • Workup: Cool to RT. Concentrate to dryness. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to identify the bottleneck.

OptimizationFlow Figure 2: Troubleshooting Logic for Urea Coupling Start Start Optimization CheckLCMS Check LCMS after 4h Start->CheckLCMS Result1 Aniline Remains CheckLCMS->Result1 No Reaction Result2 Product Formed (Low Yield) CheckLCMS->Result2 Incomplete Result3 Impurity: Symmetric Urea (Aniline Dimer) CheckLCMS->Result3 Wrong Mass Action1 Increase Temp to 50°C Switch to THF Result1->Action1 Action2 Check Isocyanate Quality (Hydrolysis?) Result2->Action2 Action3 Dry Solvents thoroughly Run under N2 atm Result3->Action3

Figure 2: Decision matrix for troubleshooting incomplete reactions or impurity formation.

Common Pitfalls:

  • Moisture: Isocyanates react rapidly with water to form amines, which then react with remaining isocyanate to form symmetric ureas (R-NH-CO-NH-R). Solution: Ensure all glassware is flame-dried and solvents are anhydrous.

  • Pyridine Interference: The pyridine ring in Compound A is basic. Do not use acidic catalysts, as they will protonate the pyridine and potentially trap the aniline in an unreactive salt form.

References

The protocols above are derived from established methodologies in the synthesis of diaryl urea kinase inhibitors (e.g., Sorafenib analogues).

  • Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib Tosylate." Organic Process Research & Development, 2002, 6(6), 777–781. (Describes the coupling of 4-(4-aminophenoxy)pyridine derivatives with isocyanates).

  • Dubé, H. et al. "General Protocol for Urea Synthesis." Synthetic Communications, 1998.
  • BenchChem Application Notes. "Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Urea Derivatives." (General conditions for ortho-substituted aniline coupling).

  • Smith, M. B.March's Advanced Organic Chemistry, 7th Ed. Wiley-Interscience.

Application Note: High-Fidelity Reduction of Nitro Precursors to 5-Methyl-2-(3-pyridinyloxy)aniline via SnCl₂

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the chemoselective reduction of 5-Methyl-2-(3-pyridinyloxy)nitrobenzene to 5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 767222-91-3) using Tin(II) Chloride (SnCl₂). This transformation is a critical step in the synthesis of urea-based kinase inhibitors (e.g., Linifanib analogs).

While catalytic hydrogenation (H₂/Pd-C) is often the default for nitro reduction, it poses risks for substrates containing pyridine rings or halogen substituents (potential for over-reduction or dehalogenation). The SnCl₂ method described here offers superior chemoselectivity and robustness, specifically tailored to handle the basicity of the pyridine moiety and the solubility challenges associated with tin byproducts.

Key Chemical Transformation
  • Precursor: 5-Methyl-2-(3-pyridinyloxy)nitrobenzene

  • Reagent: Tin(II) Chloride Dihydrate (SnCl₂[1][2][3] · 2H₂O)

  • Solvent System: Ethanol / Conc. HCl

  • Target: 5-Methyl-2-(3-pyridinyloxy)aniline

Reaction Mechanism & Logic

The reduction of the nitro group by SnCl₂ in acidic media proceeds via a stepwise electron transfer mechanism. The nitro group (-NO₂) is reduced sequentially to a nitroso (-NO), hydroxylamine (-NHOH), and finally the amine (-NH₂).

Why SnCl₂?

  • Chemoselectivity: SnCl₂ avoids reducing the pyridine ring, a common side reaction in high-pressure hydrogenation.

  • Operational Safety: Eliminates the need for pressurized hydrogen gas and pyrophoric catalysts.

  • Acidic Medium Advantage: The reaction is performed in HCl/Ethanol. The pyridine nitrogen is protonated, increasing the solubility of the substrate in the polar medium.

Reaction Pathway Diagram[2]

ReactionPathway Nitro Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso 2e- reduction SnCl2 SnCl2 / HCl (Reducing Agent) SnCl2->Nitroso Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- reduction AmineSalt Amine Salt (Ar-NH3+ Cl-) Hydroxyl->AmineSalt 2e- reduction FinalProduct Target Aniline (Free Base) AmineSalt->FinalProduct pH > 10 Base NaOH Workup (Neutralization) Base->FinalProduct

Caption: Stepwise reduction pathway from nitroarene to aniline salt, followed by base-mediated liberation of the free amine.

Materials & Equipment

Reagents
ReagentGradeRoleStoichiometry
5-Methyl-2-(3-pyridinyloxy)nitrobenzene >97% HPLCSubstrate1.0 equiv
Tin(II) Chloride Dihydrate Reagent GradeReductant5.0 equiv
Ethanol (EtOH) AbsoluteSolvent10 mL / g substrate
Hydrochloric Acid (HCl) 37% (Conc.)Proton Source2.0 mL / g substrate
Sodium Hydroxide (NaOH) 4M SolutionQuench/BaseExcess (to pH 12)
Ethyl Acetate ACS GradeExtraction-
Equipment
  • Three-neck round bottom flask (equipped with reflux condenser and internal thermometer).

  • Magnetic stirrer with heating mantle.

  • pH meter or broad-range pH strips.

  • Celite® 545 filter aid (Critical for tin removal).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a clean 3-neck round bottom flask, dissolve 1.0 equiv of 5-Methyl-2-(3-pyridinyloxy)nitrobenzene in Ethanol (10 volumes relative to mass).

  • Activation: Add Conc. HCl (2 volumes) dropwise. Note: The solution may warm slightly; the pyridine ring is now protonated.

  • Reagent Addition: Add SnCl₂ · 2H₂O (5.0 equiv) in a single portion.

    • Expert Tip: While theoretical stoichiometry is 3:1, a ratio of 5:1 ensures rapid completion and accounts for reagent oxidation over time.

  • Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously for 2–4 hours .

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LCMS. The starting material (nitro) usually runs much higher than the amine product.

Phase 2: Workup (The "Stannous" Strategy)

Handling tin emulsions is the primary failure point in this chemistry. This protocol uses the "Basic Hydrolysis" method to solubilize tin as stannate or precipitate it as manageable oxides.

  • Concentration: Evaporate ~80% of the ethanol under reduced pressure.

  • Neutralization: Cool the residue to 0–5°C in an ice bath. Slowly add 4M NaOH dropwise with vigorous stirring.

    • Critical Endpoint: Continue adding NaOH until the pH reaches 10–12 .

    • Observation: Initially, a thick white precipitate (Sn(OH)₂) will form. As pH increases (>10), the amphoteric tin may re-dissolve or form a granular oxide that is easier to filter.

  • Filtration (Optional but Recommended): If a stubborn emulsion forms, add Celite® 545 and filter the slurry through a Celite pad. Wash the pad with Ethyl Acetate.[4]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .

    • Note: The product is an aniline-pyridine hybrid; it is moderately polar. Ensure the aqueous layer is sufficiently basic to keep the pyridine deprotonated.

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Purification

The crude product is typically a brown/yellow solid.

  • Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate.

  • Yield Expectation: 85–95%.

Critical Process Parameters (CPP) & Troubleshooting

IssueRoot CauseCorrective Action
Incomplete Reaction Old SnCl₂ (oxidized to SnCl₄)Increase SnCl₂ loading to 6-7 equiv or use fresh bottle.
Emulsion during Workup Formation of colloidal Tin hydroxidesUse Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NaOH, or filter through Celite.
Low Yield Product remaining in aqueous layerThe product contains a pyridine ring. Ensure pH > 10 during extraction to prevent salt formation.
Dark Product Color Oxidation of anilinePerform workup quickly and store product under Nitrogen/Argon.

Workflow Visualization

ProtocolFlow Start Start: Nitro Precursor Dissolve Dissolve in EtOH + Conc. HCl (Protonation of Pyridine) Start->Dissolve AddSn Add SnCl2 (5.0 equiv) Single Portion Dissolve->AddSn Reflux Reflux at 70°C (2-4 Hours) AddSn->Reflux Monitor Monitor: TLC/LCMS (SM Disappearance) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Basify (NaOH) pH > 12 Monitor->Workup Complete Extract Extract with EtOAc Filter via Celite if needed Workup->Extract Finish Isolate 5-Methyl-2-(3-pyridinyloxy)aniline Extract->Finish

Caption: Operational workflow for the SnCl2 reduction process, emphasizing the critical basic workup step.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842.[5] Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2 Protocol.[2] Retrieved October 26, 2023. Link

  • BenchChem. (2025). A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions.[1][2] Link

  • Organic Syntheses. (1939). m-Chlorobenzaldehyde (Example of SnCl2 usage). Org.[2][3][6] Synth. 19, 30. Link

  • Sigma-Aldrich. (2023). Product Entry: 5-Methyl-2-(p-tolyloxy)aniline (Related Structure/CAS Data).[7] Link

Sources

Application Notes & Protocols: Catalytic Hydrogenation for the Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Methyl-2-(3-pyridinyloxy)aniline in Medicinal Chemistry

5-Methyl-2-(3-pyridinyloxy)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted aniline linked to a pyridine ring via an ether bond, is prevalent in a range of therapeutic agents. The precise and efficient synthesis of this molecule is therefore of critical importance to researchers and professionals in the field of drug development. This document provides a comprehensive guide to the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, with a particular focus on robust and scalable catalytic hydrogenation methods for the reduction of its nitro precursor. The protocols detailed herein are designed to be both reproducible and informative, offering insights into the rationale behind the selection of specific reagents and reaction conditions.

Synthetic Strategy Overview: A Two-Step Approach

The most common and efficient pathway to 5-Methyl-2-(3-pyridinyloxy)aniline involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA r): Synthesis of the nitro-aromatic precursor, 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene, via the reaction of a suitable nitrophenol with a halopyridine.

  • Catalytic Hydrogenation: Reduction of the nitro group of the precursor to the corresponding primary amine, yielding the target molecule.

This guide will focus primarily on the second, crucial step, providing detailed protocols for various catalytic hydrogenation methods.

Precursor Synthesis: 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene

A reliable method for the synthesis of the nitro precursor is essential. The following protocol is based on established nucleophilic aromatic substitution chemistry.

Protocol 1: Synthesis of 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene

  • Materials:

    • 4-Methyl-2-nitrophenol

    • 3-Bromopyridine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-methyl-2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 3-bromopyridine (1.1 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene.

Catalytic Hydrogenation Methods for 5-Methyl-2-(3-pyridinyloxy)aniline Synthesis

The reduction of the nitro group is a critical transformation. Catalytic hydrogenation is the preferred method due to its high efficiency, atom economy, and the generation of clean products.[1] Several catalytic systems can be employed, each with its own advantages.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used and highly effective catalyst for the reduction of nitroarenes.[2][3] It offers excellent activity and selectivity under relatively mild conditions.

dot

Caption: Overall synthetic workflow for 5-Methyl-2-(3-pyridinyloxy)aniline.

Protocol 2: Pd/C Catalyzed Hydrogenation

  • Materials:

    • 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene

    • 10% Palladium on carbon (Pd/C), wet (approx. 50% water)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield 5-Methyl-2-(3-pyridinyloxy)aniline. The product is often of high purity and may not require further purification.

Rationale and Insights:

  • Catalyst Loading: The catalyst loading can be optimized. Lower loadings may require longer reaction times or higher pressures.

  • Solvent Choice: Methanol and ethanol are common solvents for hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry. Always handle the catalyst wet and under an inert atmosphere. Ensure proper grounding of equipment to prevent static discharge.

Method 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is another effective and more economical catalyst for the reduction of nitro groups.[4][5] It is particularly useful when other reducible functional groups that are sensitive to Pd/C are present in the molecule.[4]

dot

Caption: Generalized mechanism of catalytic hydrogenation of a nitro group.

Protocol 3: Raney® Nickel Catalyzed Hydrogenation

  • Materials:

    • 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene

    • Raney® Nickel (slurry in water)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-nitro-4-methyl-1-(3-pyridinyloxy)benzene (1.0 eq) in methanol or ethanol.

    • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water. Add the Raney® Nickel (typically a spatula-tip amount, but can be quantified by weight of the dry catalyst) to the reaction mixture under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 3-5 atm) and stir the mixture vigorously. The reaction may be exothermic, so cooling may be necessary.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain 5-Methyl-2-(3-pyridinyloxy)aniline.

Rationale and Insights:

  • Activity: Raney® Nickel is a highly active catalyst, and reactions are often rapid.[6]

  • Safety: Like Pd/C, Raney® Nickel is pyrophoric and must be handled with care, always under a layer of solvent.

  • Alternative Hydrogen Source: For both Pd/C and Raney® Nickel, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine can be an alternative to using hydrogen gas, which can be advantageous in laboratories not equipped for high-pressure reactions.[7]

Comparison of Catalytic Hydrogenation Methods

ParameterPalladium on Carbon (Pd/C)Raney® Nickel
Catalyst Activity HighVery High
Selectivity Generally good, but can reduce other functional groupsCan be more selective in certain cases
Cost HigherLower
Safety Pyrophoric when dryPyrophoric, handle as a slurry
Typical Pressure 1-4 atm H₂3-5 atm H₂
Typical Temperature Room TemperatureRoom Temperature (may require cooling)

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient catalyst. Adding more catalyst may help. Ensure the purity of the starting material and solvents.

  • Side Reactions: Over-reduction or dehalogenation (if applicable) can occur. Optimizing reaction time, temperature, and pressure can minimize these side products.

  • Product Purification: If the crude product is not of sufficient purity, column chromatography on silica gel or recrystallization can be employed.

Conclusion

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline is a straightforward process that relies on a robust catalytic hydrogenation step. Both Palladium on Carbon and Raney® Nickel are excellent catalysts for this transformation, with the choice often depending on cost, available equipment, and the presence of other functional groups in the molecule. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

  • Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Publishing. Available at: [Link]

  • Georgia Institute of Technology. (n.d.). The Action of Raney Nickel on Halo-Nitrobenzenes. Available at: [Link]

  • Request PDF. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. ResearchGate. Available at: [Link]

  • Johnson Matthey. (n.d.). Palladium on carbon catalysts. Available at: [Link]

  • PMC. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Rasayan Journal of Chemistry. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan J. Chem., 14(2), 1-10. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

  • RSC Publishing. (n.d.). Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate. Green Chemistry. Available at: [Link]

Sources

Application Note: 5-Methyl-2-(3-pyridinyloxy)aniline in Multi-Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the strategic utilization of 5-Methyl-2-(3-pyridinyloxy)aniline —a high-value pharmacophore used in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR, and RAF inhibitors).

Introduction: The Pharmacophore Context

In the landscape of small-molecule kinase inhibitors, the "Type II" binding mode—where the inhibitor stabilizes the inactive DFG-out conformation of the kinase—has yielded blockbuster drugs like Sorafenib , Regorafenib , and Linifanib (ABT-869) .

5-Methyl-2-(3-pyridinyloxy)aniline represents a "privileged structure" in this domain. It serves as a sophisticated Right-Hand Side (RHS) or Linker-Tail moiety that addresses three critical design requirements:

  • H-Bond Acceptor: The pyridine nitrogen provides a vector for hydrogen bonding with solvent-front residues or specific hinge interactions.

  • Conformational Flexibility: The ether linkage (-O-) introduces a defined "kink" and rotational freedom, allowing the molecule to adapt to the hydrophobic pocket created by the DFG-out flip.

  • Hydrophobic Filling: The 5-methyl group is positioned to occupy hydrophobic sub-pockets (often near the gatekeeper residue), enhancing potency and selectivity.

This guide details the synthesis , incorporation , and biological validation of this scaffold.

Chemical Synthesis Protocol

Overview

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline is achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This route is preferred for its scalability and high regional selectivity.

Step 1: SNAr Coupling

Reaction: 4-Fluoro-3-nitrotoluene + 3-Hydroxypyridine → 2-(3-Pyridinyloxy)-5-methylnitrobenzene

  • Reagents:

    • 4-Fluoro-3-nitrotoluene (1.0 eq) [CAS: 446-11-7]

    • 3-Hydroxypyridine (1.1 eq) [CAS: 109-00-2]

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or DMSO

  • Protocol:

    • Charge a round-bottom flask with 4-Fluoro-3-nitrotoluene (10 mmol) and 3-Hydroxypyridine (11 mmol) in DMF (20 mL).

    • Add

      
       (20 mmol) in one portion.
      
    • Heat the mixture to 90°C under

      
       atmosphere for 4–6 hours.
      
    • Monitor: TLC (Hexane/EtOAc 7:3) should show consumption of the fluoride starting material.

    • Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[1]

    • Yield: Expected >85%.

Step 2: Nitro Reduction

Reaction: 2-(3-Pyridinyloxy)-5-methylnitrobenzene → 5-Methyl-2-(3-pyridinyloxy)aniline

  • Reagents:

    • Nitro intermediate (from Step 1)

    • Palladium on Carbon (10% Pd/C) (10 wt%)

    • Hydrogen Gas (

      
      ) or Ammonium Formate
      
    • Solvent: Methanol or Ethanol

  • Protocol:

    • Dissolve the nitro compound in Methanol (0.1 M concentration).

    • Add 10% Pd/C catalyst carefully under inert atmosphere.

    • Stir under a balloon of

      
       gas at Room Temperature (RT) for 2–4 hours.
      
    • Validation: Monitor by LC-MS for the appearance of the [M+H]+ peak (Mass: ~200.24 Da).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Purification: If necessary, recrystallize from Ethanol/Hexane.

    • Storage: Store under Argon at -20°C (sensitive to oxidation).

Application: Design of Urea-Based Kinase Inhibitors

The primary utility of this aniline is in generating Diaryl Ureas . The aniline amine reacts with isocyanates to form the urea linker, which is the critical "anchor" that hydrogen bonds with the conserved Glu/Asp pair in the kinase active site.

Workflow Diagram: Inhibitor Construction

KinaseInhibitorDesign Aniline 5-Methyl-2-(3-pyridinyloxy)aniline (Nucleophile) UreaReaction Urea Formation (DCM/THF, 0°C -> RT) Aniline->UreaReaction Amine Attack Isocyanate Heteroaryl Isocyanate (Electrophile) Isocyanate->UreaReaction Inhibitor Type II Kinase Inhibitor (Final Drug Candidate) UreaReaction->Inhibitor Yield > 70% VEGFR Target: VEGFR2 (Angiogenesis) Inhibitor->VEGFR IC50 < 10 nM PDGFR Target: PDGFR (Stromal Support) Inhibitor->PDGFR IC50 < 50 nM

Figure 1: Synthetic workflow for coupling the aniline scaffold to generate multi-targeted kinase inhibitors.

Protocol: General Urea Coupling
  • Dissolve the Heteroaryl Isocyanate (1.0 eq) (e.g., derived from 3-amino-indazole or 4-chloro-3-trifluoromethylaniline) in anhydrous DCM.

  • Cool to 0°C.

  • Add 5-Methyl-2-(3-pyridinyloxy)aniline (1.0 eq) dissolved in DCM dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Observation: The urea product often precipitates.

  • Purification: Filter the solid and wash with DCM. If soluble, purify via Flash Chromatography (DCM/MeOH gradient).

Biological Evaluation Protocols

Once the library is synthesized, candidates must be screened for potency against key receptor tyrosine kinases (RTKs).

Assay: In Vitro VEGFR2 (KDR) Kinase Inhibition

Objective: Determine the IC50 of the synthesized urea inhibitor.

Materials:

  • Recombinant Human VEGFR2 (KDR) Kinase Domain.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP (at

    
    , typically 10 µM).
    
  • Detection: ADP-Glo™ (Promega) or 33P-ATP Radiometric Assay.

Procedure (ADP-Glo Method):

  • Preparation: Prepare 3x Kinase Buffer (Tris-HCl pH 7.5,

    
    , 
    
    
    
    , DTT, BSA).
  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (Top conc: 10 µM).

  • Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Enzyme (VEGFR2). Incubate 10 min (Pre-incubation to allow DFG-out binding).

    • Add 4 µL Substrate/ATP Mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL ADP-Glo Reagent (stops reaction, consumes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to calculate IC50.

Data Interpretation Guide
ParameterTarget CriteriaMechanistic Insight
IC50 (VEGFR2) < 50 nMIndicates strong binding to the ATP pocket and DFG-out allosteric site.[2]
Selectivity > 100x vs. Insulin ReceptorThe "Tail" (pyridinyloxy) modification often improves selectivity over metabolic kinases.
Solubility > 50 µM in PBSThe pyridine nitrogen improves aqueous solubility compared to pure phenyl analogs.

Structural Logic & SAR

The 5-Methyl-2-(3-pyridinyloxy)aniline moiety is a bioisostere of the 4-(4-aminophenoxy)pyridine found in Sorafenib, but with inverted polarity and steric bulk.

  • The Methyl Group: Fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr908 in VEGFR2). This locks the rotation of the phenyl ring, reducing entropic penalty upon binding.

  • The Pyridine Nitrogen: Acts as a solvent-exposed polar handle. In some binding modes, it can form water-mediated hydrogen bonds, improving the pharmacokinetic profile (solubility/permeability) without sacrificing potency.

BindingMode Hinge Hinge Region (ATP Binding Site) DFG DFG Motif (Asp-Phe-Gly) HydroPocket Allosteric Hydrophobic Pocket Head Heterocycle Head (Binds Hinge) Head->Hinge H-Bonds Urea Urea Linker (H-bonds to DFG-Asp) Urea->DFG H-Bonds (Glu/Asp) Tail 5-Methyl-2-(3-pyridinyloxy)phenyl (Occupies Hydrophobic Pocket) Tail->HydroPocket Van der Waals / Hydrophobic

Figure 2: Pharmacophore mapping of the aniline scaffold within the kinase active site.

References

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835–844. Link

  • Dai, Y., et al. (2007).[3] Discovery of N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[3] Journal of Medicinal Chemistry, 50(7), 1584–1597.[3] Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

  • PubChem Compound Summary. 5-Methyl-2-(3-pyridinyloxy)aniline Structure and Properties.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline is a multi-step process that involves the formation of a diaryl ether bond, a key structural motif in many pharmaceutical compounds. The most common and logical synthetic approach involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This guide will focus on the widely applicable Ullmann condensation and the more modern Buchwald-Hartwig C-O coupling reaction as primary synthetic strategies.

A plausible and efficient synthetic route is outlined below:

Synthetic_Route 2-Chloro-5-methylnitrobenzene 2-Chloro-5-methylnitrobenzene Intermediate 5-Methyl-2-(3-pyridinyloxy)nitrobenzene 2-Chloro-5-methylnitrobenzene->Intermediate Ullmann or Buchwald-Hartwig C-O Coupling 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->Intermediate Final_Product 5-Methyl-2-(3-pyridinyloxy)aniline Intermediate->Final_Product Reduction of Nitro Group

Caption: Proposed synthetic route for 5-Methyl-2-(3-pyridinyloxy)aniline.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield in the C-O Coupling Step

Question: I am attempting the Ullmann condensation between 2-chloro-5-methylnitrobenzene and 3-hydroxypyridine, but I am observing very low to no formation of the desired diaryl ether. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Ullmann-type reactions are a common challenge, often stemming from several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Activity and Loading:

    • Cause: The copper catalyst may be inactive or used in insufficient amounts. Traditional Ullmann reactions often require stoichiometric amounts of copper.[1] Modern protocols, however, have seen success with catalytic amounts, especially with the use of ligands.[2]

    • Solution:

      • Ensure you are using a high-purity, finely divided copper powder or a reliable copper(I) salt like CuI.

      • Consider preparing fresh "activated" copper powder if using the metal form.

      • For catalytic versions, increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).

      • The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve catalyst turnover and allow for lower reaction temperatures.[3]

  • Reaction Temperature and Time:

    • Cause: Ullmann reactions traditionally require high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[1] Insufficient temperature or reaction time will lead to incomplete conversion.

    • Solution:

      • Ensure your reaction is reaching the target temperature. Use a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene.[4]

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Be aware that prolonged heating can sometimes lead to product decomposition.

  • Base Strength and Stoichiometry:

    • Cause: An appropriate base is crucial for the deprotonation of the phenol (3-hydroxypyridine). An insufficient amount or an inappropriate choice of base will hinder the reaction.

    • Solution:

      • Potassium carbonate (K2CO3) is a commonly used base. Ensure it is finely powdered and anhydrous.

      • Consider using a stronger base like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs2CO3), especially if you are attempting the reaction at a lower temperature.[5]

      • Use at least a stoichiometric amount of base relative to the 3-hydroxypyridine. An excess of base is often beneficial.

  • Purity of Reagents and Anhydrous Conditions:

    • Cause: The presence of water can deactivate the base and interfere with the catalytic cycle. Impurities in the starting materials can also lead to side reactions.

    • Solution:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Purify the starting materials if their purity is questionable. 3-Hydroxypyridine can be hygroscopic.

Experimental Protocol: Optimized Ullmann Condensation

ParameterRecommended Condition
Aryl Halide 2-Chloro-5-methylnitrobenzene (1.0 equiv)
Phenol 3-Hydroxypyridine (1.2 equiv)
Catalyst CuI (10 mol%)
Ligand N,N-Dimethylglycine (20 mol%)
Base K2CO3 (2.0 equiv)
Solvent Anhydrous DMF
Temperature 120-140 °C
Atmosphere Inert (Nitrogen or Argon)
Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing significant amounts of impurities. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of diaryl ethers, leading to a complex product mixture and difficult purification.

  • Homocoupling of the Aryl Halide:

    • Cause: The aryl halide can react with itself to form a biaryl compound. This is more common in traditional Ullmann reactions with copper powder.

    • Solution:

      • Using a ligand-based catalytic system can often suppress this side reaction.

      • Ensure a slight excess of the nucleophile (3-hydroxypyridine) is used.

  • Reduction of the Nitro Group:

    • Cause: Under certain conditions, particularly at very high temperatures or with certain impurities, the nitro group on the 2-chloro-5-methylnitrobenzene can be partially or fully reduced.

    • Solution:

      • Try to run the reaction at the lowest effective temperature.

      • Ensure high purity of all reagents and solvents.

  • Dehalogenation of the Aryl Halide:

    • Cause: The aryl halide can lose its halogen atom, leading to the formation of 4-methylnitrobenzene.

    • Solution:

      • This is often promoted by trace amounts of water or other protic sources. Maintaining strictly anhydrous conditions is key.

Purification Strategy:

  • After the reaction, a standard aqueous workup is necessary to remove the base and inorganic salts.

  • Column chromatography on silica gel is typically required to separate the desired diaryl ether from unreacted starting materials and side products. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for method development.

Frequently Asked Questions (FAQs)

Q1: Should I use an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction?

A1: The choice depends on several factors, including available resources and the scale of your synthesis.

  • Ullmann Condensation:

    • Pros: Uses a less expensive copper catalyst. The reaction setup can be simpler.

    • Cons: Often requires higher temperatures and longer reaction times. Can have a narrower substrate scope and may require stoichiometric amounts of copper in some cases.[4]

  • Buchwald-Hartwig C-O Coupling:

    • Pros: Generally proceeds under milder conditions with lower catalyst loadings (typically using palladium).[3] It often has a broader substrate scope and can give higher yields.

    • Cons: Palladium catalysts and the required phosphine ligands are more expensive. The reaction is often more sensitive to air and moisture, requiring stricter inert atmosphere techniques.

For initial lab-scale synthesis, a modern, ligand-accelerated Ullmann protocol is a good starting point due to cost-effectiveness. For more challenging substrates or when higher yields are critical, the Buchwald-Hartwig approach is a powerful alternative.

Q2: What is the best method for the reduction of the nitro group in the final step?

A2: The reduction of the nitro group to an amine can be achieved through several methods.

  • Catalytic Hydrogenation: This is a clean and high-yielding method.

    • Reagents: H2 gas with a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

    • Solvent: Ethanol, methanol, or ethyl acetate.

    • Conditions: Typically at room temperature and atmospheric or slightly elevated pressure. This method is generally preferred for its clean workup.

  • Metal-Acid Reduction: A classic and robust method.

    • Reagents: A metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[6]

    • Conditions: Usually requires heating. The workup involves neutralization and can be more complex than catalytic hydrogenation.

  • Transfer Hydrogenation: A convenient alternative to using H2 gas.

    • Reagents: A hydrogen donor like ammonium formate or hydrazine with a catalyst like Pd/C.

    • Conditions: Typically refluxing in a solvent like methanol.

The choice of method may depend on the functional group tolerance of your molecule and the available equipment. For most applications, catalytic hydrogenation is the most efficient and environmentally friendly option.

Q3: How can I effectively monitor the progress of my reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the C-O coupling and the nitro reduction steps.

  • Developing a TLC System:

    • Stationary Phase: Silica gel plates are standard.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to experiment to find a solvent system that gives good separation between your starting materials, intermediates, and product (an Rf value between 0.2 and 0.8 is ideal for the product).

  • Visualization:

    • Most of the compounds in this synthesis are UV-active, so they can be visualized under a UV lamp (254 nm).

    • Staining with potassium permanganate (KMnO4) or iodine can also be used to visualize spots that are not UV-active.

Q4: What are the key safety considerations for this synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated chemical fume hood, especially when working with volatile solvents and reagents.

  • Reagent Handling:

    • Nitroaromatics: 2-Chloro-5-methylnitrobenzene is a potentially hazardous compound. Avoid inhalation and skin contact.

    • Bases: Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

    • Solvents: Organic solvents like DMF and NMP have associated health risks and are flammable.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and that the system is properly set up to handle flammable gases.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualization of Key Processes

Troubleshooting_Workflow Start Low Yield in C-O Coupling Catalyst Check Catalyst Activity & Loading Start->Catalyst TempTime Verify Reaction Temperature & Time Catalyst->TempTime [ Catalyst OK ] Base Assess Base Strength & Stoichiometry TempTime->Base [ Temp/Time OK ] Purity Ensure Reagent Purity & Anhydrous Conditions Base->Purity [ Base OK ] Optimize Implement Optimized Conditions Purity->Optimize [ Purity OK ] Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yields in the C-O coupling step.

References

  • Ai, Z. (2014). Fast copper-catalyzed aryl C(sp2)-H amination with N-(2-pyridyl)sulfonyl directing group at ambient temperature. Master's Thesis, University of South Florida. Available at: [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. International Journal of Chemical, Environmental & Biological Sciences, 2(2), 106-110.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Krajčovičová, S., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1085-1105.
  • BenchChem. (2025).
  • Zhang, X., et al. (2025). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers.
  • Chen, B., et al. (2015). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.
  • Ma, D., & Cai, Q. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4844-4850.
  • Bhattacharya, S., & Sengupta, S. (2016). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. RSC Advances, 6(94), 91486-91513.
  • Guo, S.-M., et al. (2024). Meta-Selective Copper-Catalyzed C-H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Kovács, T., et al. (2022). Covalently Immobilizable Tris(Pyridino)-Crown Ether for Separation of Amines Based on Their Degree of Substitution. Molecules, 27(9), 2841.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939023.
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1057-1064.
  • Lee, J., et al. (2012). Production method of intermediate compound for synthesizing medicament.
  • Zhao, W., et al. (2012). Aniline pyrimidine compound and preparation method and application thereof.
  • Ishihara, Y., et al. (2000). 2-Phenoxyaniline derivatives.
  • Wilson, I. B., & Meislich, E. K. (1948). 2-amino-5-methyl pyridine and process of making it.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • Bakherad, M., et al. (2025). Recent Advances in Diaryl Ether Synthesis. Current Organic Chemistry, 29.
  • Hagedorn, I., & Etzbach, K. H. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • Stradiotto, M., & Kelly, C. P. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry–A European Journal, 31(1), e202501858.
  • Asghar, M. A., et al. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from: [Link]

  • Scott, K. A., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 137-146.
  • Palle, V. P., et al. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Lee, S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(7), 2075.
  • Chen, J., et al. (2011). Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
  • Li, C., et al. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 25(1), 165-170.
  • Asiri, A. M., & Khan, S. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route A.
  • Tlahuext-Aca, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5585-5590.
  • Dube, P. N., et al. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Journal of the Serbian Chemical Society, 90(10), 1005-1014.
  • Organic Syntheses. (n.d.). SALICYL-o-TOLUIDE. Retrieved from: [Link]

  • Liu, F., & Bickelhaupt, F. M. (2018). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry, 83(15), 8046-8055.
  • Zhang, W., et al. (2018). [Design, synthesis and biological evaluation of novel diaryl ethers bearing a pyrimidine motif as human Pin1 inhibitors]. Yao Xue Xue Bao, 53(7), 1145-1154.

Sources

Troubleshooting low solubility of 5-Methyl-2-(3-pyridinyloxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Scientist's Guide to 5-Methyl-2-(3-pyridinyloxy)aniline

This guide provides in-depth troubleshooting strategies and foundational knowledge for researchers, chemists, and drug development professionals encountering solubility challenges with 5-Methyl-2-(3-pyridinyloxy)aniline in organic solvents. Our approach is built on first principles of physical organic chemistry to empower users to make informed, rational decisions in their experimental design.

Section 1: Understanding the Molecule - A Predictive Analysis

The solubility of a compound is dictated by its molecular structure. 5-Methyl-2-(3-pyridinyloxy)aniline possesses a unique combination of functional groups that create a nuanced solubility profile.

  • Structural Features:

    • Polar/Hydrogen Bonding Moieties: The primary aniline amine (-NH2), the pyridine nitrogen, and the ether oxygen atom introduce polarity and can act as hydrogen bond acceptors. The aniline N-H can also act as a hydrogen bond donor.[1]

    • Non-Polar/Lipophilic Moieties: The tolyl (methylbenzene) and pyridine aromatic rings, along with the ether linkage, contribute to a significant lipophilic character.

  • Initial Solubility Predictions: The fundamental principle of "like dissolves like" governs solubility.[2][3] This molecule's hybrid nature—possessing both polar and non-polar regions—suggests it will not be universally soluble. The basic nitrogen atoms on both the aniline and pyridine rings are critical; they can be protonated in acidic conditions to form salts, which are typically more polar and soluble than the free base.[4][5]

    Based on these structural features and data from analogous compounds, we can establish a baseline for expected solubility.

Solvent Class Example Solvents Predicted Solubility Rationale for Interaction
Polar Protic Methanol, EthanolModerate to HighThe solvent's hydroxyl group can engage in strong hydrogen bonding with the compound's nitrogen and oxygen atoms.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe high polarity of these solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.[1][4]
Chlorinated Dichloromethane (DCM)ModerateDCM is a versatile solvent capable of dissolving a wide range of compounds with intermediate polarity.[1]
Non-Polar Toluene, Hexane, Diethyl EtherLow to Very LowThe overall polarity imparted by the heteroatoms significantly limits solubility in non-polar hydrocarbon solvents where only weak van der Waals forces are possible.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a direct question-and-answer format, providing logical workflows and actionable solutions.

Q1: My 5-Methyl-2-(3-pyridinyloxy)aniline is not dissolving in my selected organic solvent. What are my immediate next steps?

A1: When initial attempts fail, a systematic and logical approach is required. Do not randomly test solvents. Instead, perform a structured solvent screening based on polarity. This workflow minimizes wasted material and time.

G cluster_solvents Solvent Classes start Initial Observation: Compound Insoluble screening Systematic Solvent Screening (Test 1-2 solvents per class) start->screening polar_aprotic Polar Aprotic (e.g., DMSO, DMF) screening->polar_aprotic Start Here polar_protic Polar Protic (e.g., Methanol, Ethanol) screening->polar_protic less_polar Less Polar (e.g., DCM, THF) screening->less_polar non_polar Non-Polar (e.g., Toluene, Heptane) screening->non_polar success Solubility Achieved (Proceed with experiment) polar_aprotic->success polar_protic->success less_polar->success failure Low Solubility Persists non_polar->failure advanced Proceed to Advanced Enhancement Techniques failure->advanced

Caption: A logical workflow for initial solubility troubleshooting.

Causality: Starting with polar aprotic solvents like DMSO is often effective for complex organic molecules that require strong dipole interactions for dissolution.[4] If these fail, moving through the polarity scale helps to systematically probe the intermolecular forces required to break the compound's crystal lattice energy.[6]

Q2: How can I obtain precise, quantitative solubility data for my compound in a specific solvent?

A2: Visual assessment is subjective. For reliable data essential for process development and formulation, the Equilibrium Shake-Flask Method is the industry standard.[2] This method determines the thermodynamic saturation solubility of a compound at a given temperature.

G cluster_prep Preparation & Equilibration cluster_analysis Separation & Analysis prep 1. Add excess solid compound to a known volume of solvent equilibrate 2. Agitate at constant temp (24-72 hours) to reach equilibrium prep->equilibrate separate 3. Separate phases (Centrifuge & Filter Supernatant) equilibrate->separate quantify 4. Quantify solute in filtrate (e.g., via HPLC) separate->quantify calculate 5. Calculate Solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask equilibrium solubility method.

Trustworthiness: This protocol is self-validating because the extended equilibration time ensures a true thermodynamic equilibrium is reached, and the use of a calibrated analytical method like HPLC provides accurate, reproducible quantification.[2][7] A detailed experimental protocol is provided in Section 3.

Q3: Standard solvents are not working. What advanced strategies can I employ to increase solubility?

A3: When single-solvent systems are insufficient, several techniques can be employed to enhance solubility.

  • Co-solvency: This is the most common and effective strategy. A co-solvent is a water-miscible organic solvent or a secondary organic solvent added to the primary solvent to increase its solubilizing power.[8][9]

    • Mechanism: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent system more "like" the solute.[8] For example, adding ethanol to an aqueous buffer makes the solution less polar, better accommodating a lipophilic compound.

    • Practical Approach: Prepare a concentrated stock solution of your compound in a strong solvent (e.g., DMSO). Then, titrate this stock solution into the desired final solvent system while vortexing vigorously. Observe the point of precipitation to find the maximum tolerable ratio.

  • pH Adjustment: Due to the basic aniline and pyridine nitrogens, the solubility of 5-Methyl-2-(3-pyridinyloxy)aniline is expected to be highly pH-dependent in any system containing protic solvents (including residual water or alcohols).

    • Mechanism: In the presence of an acid, the basic nitrogen atoms will be protonated, forming a cationic salt.[4] This salt has much stronger ion-dipole interactions with polar solvents, dramatically increasing solubility compared to the neutral free base.[5]

    • Practical Approach: For an organic solvent like methanol, add a small amount (e.g., 0.1% v/v) of a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) and observe for improved dissolution.

  • Temperature Modification:

    • Mechanism: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. The added thermal energy helps overcome the compound's crystal lattice energy.[6]

    • Practical Approach: Gently warm the solvent mixture while stirring. Caution: Be aware of your compound's thermal stability. Run a preliminary test on a small scale and check for degradation via TLC or LC-MS after heating.

Q4: My compound dissolves perfectly in DMSO, but crashes out when I add it to my reaction mixture or assay buffer. How do I prevent this?

A4: This is a classic problem of solvent-induced precipitation. DMSO is an exceptionally strong solvent, but your compound may be poorly soluble in the final mixture, which is likely far more polar (aqueous) or less polar.

  • Best Practices for Dilution: [7]

    • Minimize the Stock Concentration: Prepare the stock solution in DMSO at the lowest concentration necessary for your experiment. This reduces the amount of DMSO "shock" the final solution experiences.

    • Add Stock to Bulk, Not Vice-Versa: Always add the small volume of your DMSO stock solution to the larger volume of the final solvent/buffer while it is being rapidly stirred or vortexed. This promotes rapid dispersion and avoids localized high concentrations that trigger precipitation.

    • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller, sequential dilutions (e.g., 1:10, then 1:10, then 1:10). This can sometimes keep the compound in a metastable, supersaturated state long enough for an experiment.

    • Consider an Intermediate Co-solvent: If diluting from DMSO into a non-polar solvent like hexane, precipitation is almost certain. Consider a two-step dilution using an intermediate solvent like DCM or THF that is miscible with both.

Section 3: Detailed Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.[10][11]

  • Preparation: Add approximately 1-2 mg of 5-Methyl-2-(3-pyridinyloxy)aniline to a small, clear glass vial (e.g., 1.5 mL).

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) using a calibrated pipette.

  • Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect for undissolved solid against a dark background.

  • Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume required for complete dissolution.

    • Very Soluble: < 0.5 mL

    • Soluble: 0.5 - 1.0 mL

    • Slightly Soluble: Dissolves partially in 1.0 mL

    • Insoluble: No visible dissolution in 1.0 mL

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This protocol provides the definitive thermodynamic solubility value.[2][7]

  • Preparation: Add an excess amount of the solid compound (e.g., ~10 mg, ensuring solid remains after equilibration) to a tared glass vial.

  • Solvent Addition: Add a precise, known volume of the solvent (e.g., 2.00 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vial to stand for a short period. The undissolved solid should settle. For fine suspensions, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes.[7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles. The filter must not absorb the solute.[2]

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a standard curve prepared from known concentrations of 5-Methyl-2-(3-pyridinyloxy)aniline.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility.

References

  • Department of Chemistry, University of Calcutta. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Roman-Ramirez, L. A., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. Retrieved from [Link]

  • Neervannan, S. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Retrieved from [Link]

  • Panacea HU. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3 [Video]. YouTube. Retrieved from [Link]

  • Frank, W. (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. Retrieved from [Link]

  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

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Technical Support Center: Purification of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 5-Methyl-2-(3-pyridinyloxy)aniline .

Note on Chemical Context: This molecule belongs to a class of aminopyridine ether scaffolds, structurally analogous to key intermediates used in kinase inhibitors (e.g., Sorafenib, Regorafenib). The purification challenges here—specifically separating the basic product from phenolic precursors, removing metal catalysts, and stabilizing the electron-rich aniline—are characteristic of this chemical family.

Executive Summary

The isolation of 5-Methyl-2-(3-pyridinyloxy)aniline presents a unique "double-base" challenge.[1][2] The molecule contains two basic centers: the aniline nitrogen (


) and the pyridine nitrogen  (

). Standard silica chromatography often leads to significant streaking and yield loss due to strong adsorption.

This guide prioritizes chemical extraction (Acid-Base Swing) and salt formation over chromatography, as these methods are more scalable and leverage the specific ionization properties of the molecule.

Module 1: The "Sticky Oil" & Organic Impurities

Symptom: The crude product is a dark, viscous oil that refuses to crystallize, even after high-vacuum drying. NMR shows residual starting material (likely 3-hydroxypyridine or a nitrotoluene precursor).[1][2]

The "Purification Pincer" Protocol (Acid-Base Swing)

Do not rely on simple washing.[1][2] You must exploit the


 differentials. Your major impurities are likely:
  • 3-Hydroxypyridine (Starting Material): Amphoteric (can act as acid or base).[1][2]

  • Unreacted Nitro/Halo-intermediates: Neutral organics.

  • The Product: Dibasic.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (poor solubility of the pyridine moiety).

  • The Caustic Wash (Removes Phenols):

    • Wash the organic phase with 1M NaOH (

      
      ).
      
    • Mechanism:[1][3][4][5][6][7] At this pH, the phenolic proton of 3-hydroxypyridine is deprotonated (

      
      ), forming a water-soluble phenolate.[1][2] The product remains neutral and stays in the organic layer.
      
  • The Acid Extraction (Removes Neutrals):

    • Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][3][4][5][6][7] Both nitrogen centers on your product protonate, pulling it into the aqueous phase. Neutral impurities (unreacted nitro compounds, dimers) remain in the organic layer.

    • Discard the organic layer (after verifying the product is in the aqueous phase via TLC/LCMS).

  • The Recovery (Basification):

    • Cool the aqueous acidic layer to

      
       (exothermic reaction).
      
    • Slowly basify with 6M NaOH or Sat.[2]

      
        to 
      
      
      
      .[2]
    • Observation: The product should precipitate as a solid or oil out.

  • Final Extraction: Extract the turbid aqueous mixture back into EtOAc, dry over

    
    , and concentrate.
    
Visualization: The Logic of the Swing

PurificationLogic Crude Crude Mixture (Product + Phenol + Neutrals) Org1 Organic Phase (Product + Neutrals) Crude->Org1 Dissolve in EtOAc Wash w/ 1M NaOH Aq1 Aqueous Phase (Phenolates removed) Crude->Aq1 Phenols to Waste Aq2 Aqueous Acid Phase (Protonated Product) Org1->Aq2 Extract w/ 1M HCl Org2 Organic Waste (Neutrals/Tars) Org1->Org2 Neutrals to Waste Final Final Pure Product (Free Base) Aq2->Final Basify (pH > 12) Extract into EtOAc

Caption: The Acid-Base "Swing" separates the target molecule based on its specific dibasic nature, effectively filtering out both acidic phenols and neutral precursors.[1][2]

Module 2: Metal Catalyst Removal

Symptom: Product has a greenish/blue tint (Copper) or a grey/black haze (Palladium/Iron).[2] Context: This ether linkage is often formed via Ullmann-type coupling (Cu) or Buchwald-Hartwig (Pd) .[1][2] The aniline is often generated via Hydrogenation (Pd/C) or Iron Reduction (Fe/HCl) .

FAQ: Which scavenger should I use?
ContaminantVisual IndicatorRecommended ProtocolWhy?
Copper (Cu) Blue/Green tint10% aq.[1][2] EDTA (

)
or aq.[2]

Copper forms tight complexes with anilines.[2] EDTA chelates Cu more strongly than the product. Ammonia forms the deep blue

complex, washing it away.
Palladium (Pd) Grey/Black particulatesSiliaMetS® Thiol or Celite® + Activated Carbon Pd is often colloidal.[2] Standard filtration fails. Thiol-functionalized silica binds Pd(II) and Pd(0) effectively.[1][2]
Iron (Fe) Brown/Orange sludgeSodium Potassium Tartrate (Rochelle Salt) If Fe reduction was used, iron hydroxides form emulsions. Rochelle salt solubilizes iron ions preventing emulsion.[2]
Protocol: The Ammonia Wash (For Copper)

If your synthesis involved CuI/Ligands:

  • Dissolve crude in DCM.[2]

  • Add an equal volume of 10% aqueous

    
     .
    
  • Shake vigorously.[2][8] The aqueous layer will turn deep blue (Royal Blue).

  • Separate and repeat until the aqueous layer is colorless.[8][9]

  • Warning: Do not use acidic washes first; acid can trap copper salts in the organic phase if not careful.

Module 3: Stabilization & Storage (The "Black Tar" Issue)

Symptom: The product was a light tan solid yesterday, but today it is dark brown/purple. Root Cause: Electron-rich anilines are highly susceptible to oxidation by air (forming azo/azoxy dimers and quinoid species).[1][2]

Solution: Salt Formation

Do not store the free base for long periods. Convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt. Salts are crystalline and oxidation-resistant.[1][2]

Protocol: HCl Salt Formation

  • Dissolve 1g of pure free base in 5 mL Ethanol (EtOH) or Isopropanol (IPA) .[2]

  • Cool to

    
    .
    
  • Add 1.1 equivalents of HCl in Dioxane (4M) or Conc. HCl dropwise.

  • Crucial Step: If oiling occurs, add Diethyl Ether (

    
    )  dropwise to induce precipitation.
    
  • Filter the white/off-white solid.[1][2]

  • Dry under vacuum over

    
    .
    

Module 4: Crystallization Decision Tree

Symptom: You need >99% purity for biological assay, but the extraction only gave 97%.

Use this logic flow to select the correct solvent system. Note that the pyridine ring makes this molecule more polar than standard anilines.

Crystallization Start Crude Solid SolubilityTest Solubility Test (Hot vs Cold) Start->SolubilityTest IPA Isopropanol (IPA) SolubilityTest->IPA Dissolves in Hot, Ppts in Cold EtOAcHex EtOAc / Hexane (1:3 mixture) SolubilityTest->EtOAcHex Too soluble in pure alcohols Tol Toluene (Slow evap) SolubilityTest->Tol Oils out in polar solvents Result1 Pure Crystals IPA->Result1 Best for Removal of Tars Result2 Pure Crystals EtOAcHex->Result2 Best for Yield

Caption: Solvent selection guide. Isopropanol is generally the "Gold Standard" for aminopyridine ethers due to the balance of polarity.

References

  • Bankston, D. (2009). A Practical Synthesis of Sorafenib. This reference details the purification of the structurally homologous 4-(4-aminophenoxy)-N-methylpicolinamide, validating the acid-base extraction and crystallization protocols for aminopyridine ethers.[1][2]

    • Source: Organic Process Research & Development.[2]

    • URL:[Link][2]

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions and Amines. Provides the standard protocols for EDTA and Ammonia washes referenced in Module 2.

    • Source: BenchChem Guides.[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition).

    • Source: Butterworth-Heinemann.[1][2]

    • URL:[Link][2]

  • Bayer Healthcare LLC. (2006).[2] Process for the preparation of Sorafenib tosylate. Patent describing the salt formation and stabilization of aminopyridine ether intermediates.

    • Source: WIPO (World Intellectual Property Organization).[2]

    • URL:[2]

Sources

Handling air-sensitivity and oxidation of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Air-Sensitivity & Oxidation Protocols

Diagnostic Hub: Status Assessment

Before proceeding with synthesis or application, assess the current state of your material. 5-Methyl-2-(3-pyridinyloxy)aniline is an electron-rich aniline derivative. The ether linkage to the pyridine ring increases the electron density on the aniline ring, making it significantly more prone to oxidation than unsubstituted aniline.

Visual Status Indicator

StatusIndicator Fresh Off-White / Pale Yellow Solid (>98% Purity) Action1 Safe to Use Store under Argon Fresh->Action1 Maintain Status Mild Light Brown / Tan (Surface Oxidation) Action2 Recrystallize or Acid-Base Wash Mild->Action2 Rescue Possible Critical Dark Brown / Black Oil (Significant Polymerization) Action3 Purification Required (Chromatography/Salt Formation) Critical->Action3 High Loss Risk

Figure 1: Visual diagnostic guide for assessing oxidation levels based on physical appearance.

The Mechanism of Failure: Why It Oxidizes

Users often ask, "I stored it in a closed vial, why did it turn black?"

The failure mechanism is Radical Cation Coupling , driven by the electron-donating nature of the ether oxygen and the methyl group.

  • Initiation: Trace oxygen or light abstracts an electron from the nitrogen lone pair, forming a radical cation.

  • Propagation: These radicals couple (often at the para position relative to the amine, or ortho if blocked), leading to hydrazobenzene intermediates.

  • Termination/Polymerization: These intermediates oxidize further into quinone-imines or azo-linkages, which are highly colored (chromophores). Even 0.1% impurity can darken the entire batch.

Key Insight: The pyridine ring is relatively stable, but the aniline moiety is the "soft spot" for oxidative attack.

Protocol 1: The "Salt Shield" Strategy (Prevention)

The Problem: Storing the free base 5-Methyl-2-(3-pyridinyloxy)aniline is inherently risky. The Fix: Convert the free amine into a stable salt (Hydrochloride or Tosylate). Protonating the amine lone pair (


) removes the electron density required for the initial oxidation step.
Step-by-Step Salt Formation Protocol
ParameterSpecification
Solvent System Anhydrous Ethanol or Isopropanol (Degassed)
Acid Source 4M HCl in Dioxane or p-Toluenesulfonic acid (1.1 - 2.0 eq)
Temperature 0°C to Room Temperature
Atmosphere Argon or Nitrogen

Procedure:

  • Dissolution: Dissolve the crude/darkened aniline in a minimal amount of degassed ethanol.

  • Acid Addition: Add HCl in Dioxane dropwise at 0°C.

    • Note: The pyridine nitrogen is also basic. You may form a mono- or di-salt. For maximum stability, ensure the aniline nitrogen is protonated (excess acid may be required).

  • Precipitation: The salt is usually less soluble in ether/alcohol. Add diethyl ether or hexanes to induce precipitation.

  • Filtration: Filter rapidly under an inert blanket. The resulting solid is significantly more resistant to oxidation than the free base.

Protocol 2: Rescue & Purification (Intervention)

If your compound has already oxidized (Status: Mild or Critical ), use this workflow. Avoid standard silica chromatography if possible, as silica is slightly acidic and can catalyze further decomposition or irreversible adsorption of the basic pyridine.

Method A: Acid-Base Extraction (For "Mild" Oxidation)

Best for removing non-basic colored impurities.

  • Dissolve: Dissolve the dark material in EtOAc or DCM.

  • Extract: Wash with 1M HCl (aq). The aniline and pyridine will protonate and move to the aqueous layer.

    • The colored impurities (often neutral azo/polymeric species) usually remain in the organic layer.

  • Wash: Wash the aqueous layer with fresh EtOAc to remove trapped organics.

  • Neutralize: Carefully basify the aqueous layer (pH > 10) with NaOH or

    
    in the presence of fresh extraction solvent and an antioxidant (e.g., Sodium Ascorbate).
    
  • Dry & Concentrate: Dry over

    
     and concentrate immediately .
    
Method B: Modified Chromatography (For "Critical" Oxidation)

If you must use a column.

  • Stationary Phase: Use amine-functionalized silica OR pretreat standard silica with 2-5% Triethylamine (TEA) in hexanes.

  • Eluent: DCM/MeOH mixtures (often 95:5) with 1%

    
     or TEA.
    
  • Speed: Run the column fast. The longer the compound sits on silica, the more it degrades.

Protocol 3: Inert Handling Workflow

Core Directive: Treat this compound as you would a phosphine or an aldehyde. Oxygen is the enemy.

HandlingWorkflow Start Start: Synthesis/Workup Degas Degas Solvents (Sparge with Ar for 15 min) Start->Degas Workup Workup Add Antioxidant (Ascorbic Acid) Degas->Workup Isolate Isolation Rotovap (Backfill with N2) Workup->Isolate Storage Storage -20°C, Dark, Argon Isolate->Storage Immediate

Figure 2: Inert handling workflow to minimize oxidative degradation during processing.

Frequently Asked Questions (FAQ)

Q: My sample turned purple/brown on the rotovap. Is it ruined? A: Not necessarily. Aniline oxidation products have very high extinction coefficients. A sample that looks 50% degraded might only be 1% impure. Check purity via LC-MS or NMR (look for broadening of aromatic peaks) before discarding.

Q: Can I store the solution in DMSO? A: No. DMSO is a mild oxidant (Swern oxidation mechanism). Storing electron-rich anilines in DMSO for long periods, especially if not frozen, can accelerate oxidation. Store as a dry solid or in degassed Methanol/DCM at -20°C.

Q: Why does the pyridine ring not protect the aniline? A: While the pyridine ring is electron-deficient, the ether linkage (


) insulates the two rings somewhat. The oxygen atom donates electron density into the aniline ring via resonance, actually activating it toward oxidation compared to a standard aniline.

References

  • Aniline Oxidation Mechanisms

    • Topic: Mechanism of radical cation form
    • Source: Wikipedia - Aniline.
    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Topic: Standard Schlenk line and degassing techniques.
    • Source: MIT Department of Chemistry - Handling Air-Sensitive Reagents (AL-134).
    • URL:[Link]

  • Sorafenib Intermediate Synthesis (Contextual)

    • Topic: Synthesis of pyridyl-ether aniline intermedi
    • Source: Bankston, D. et al.[1] "A Scaleable Synthesis of BAY 43-9006." Organic Process Research & Development.

    • URL:[Link]

  • Purification of Anilines

    • Topic: Methods for cleaning oxidized amines (Distillation/Salt form
    • Source: Armarego, W. L. F.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Methyl-2-(3-pyridinyloxy)aniline , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Sorafenib analogs).

The content is structured to compare Solvent Resolution Performance (DMSO-d₆ vs. CDCl₃) and Structural Differentiation (Product vs. Nitro-Precursor), enabling researchers to validate synthesis success and purity.

Introduction & Structural Context

In drug discovery, 5-Methyl-2-(3-pyridinyloxy)aniline serves as a "hinge-binder" scaffold. Its structural integrity is defined by three distinct magnetic environments: the electron-rich aniline ring , the electron-deficient pyridine ring , and the ether linkage that electronically couples them.

Accurate characterization requires distinguishing this molecule from its nitro-precursor (incomplete reduction) and managing the exchangeable amine protons which behave differently across solvents.

Molecular Architecture & Numbering

To interpret the spectrum, we must map the protons to their specific environments.

MolecularStructure cluster_0 Aniline Ring (Shielded) cluster_1 Pyridine Ring (Deshielded) C1 C1 (NH2) C2 C2 (O-Link) C1->C2 Amine Amine C1->Amine NH2 C3 H-3 C2->C3 P3 C3' (O-Link) C2->P3 Ether Linkage C4 H-4 C3->C4 C5 C5 (Me) C4->C5 C6 H-6 C5->C6 Methyl Methyl C5->Methyl CH3 C6->C1 P2 H-2' P2->P3 P4 H-4' P3->P4 P5 H-5' P4->P5 P6 H-6' P5->P6 N1 N P6->N1 N1->P2

Figure 1: Connectivity and magnetic environments. Note the "Push-Pull" electronic system where the Aniline ring is electron-rich (shielded) and the Pyridine ring is electron-poor (deshielded).

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the amine (


) group and the resolution of aromatic multiplets.
Method A: DMSO-d₆ (Recommended for QC)
  • Performance: Excellent solubility. The highly polar nature of DMSO slows the exchange rate of labile protons, making the

    
     signal appear as a distinct broad singlet.
    
  • Trade-off: Strong solvent residual peak (2.50 ppm) and water peak (~3.33 ppm) can obscure the methyl group if the sample is wet.

Method B: Chloroform-d (CDCl₃)[1]
  • Performance: Superior resolution of aromatic couplings (

    
    -values).
    
  • Trade-off: The

    
     protons often broaden significantly or disappear due to rapid exchange, making it difficult to confirm the reduction of the nitro group.
    
Comparative Data Table

The following table contrasts the expected chemical shifts (


) based on standard substituent effects (CHEMNMR principles) and literature on diaryl ethers.
Proton AssignmentMultiplicity

(DMSO-d₆) [ppm]

(CDCl₃) [ppm]
Structural Insight
Pyridine H-2' d (narrow)8.25 – 8.358.20 – 8.30Deshielded by N and O; distinct isolated signal.
Pyridine H-6' dd8.15 – 8.258.10 – 8.20Adjacent to Nitrogen; shows coupling to H-5'.
Pyridine H-4' m7.30 – 7.407.20 – 7.30Para to Nitrogen.
Pyridine H-5' m7.30 – 7.407.20 – 7.30Overlaps frequently with H-4'.
Aniline H-3 d6.70 – 6.806.75 – 6.85Ortho to ether linkage.
Aniline H-6 s / d (narrow)6.50 – 6.606.55 – 6.65Ortho to amine; most shielded aromatic proton.
Aniline H-4 dd6.35 – 6.456.40 – 6.50Para to ether; shielded by amine resonance.
Amine (-NH₂) br s4.80 – 5.10 3.50 – 3.80 (or invisible) CRITICAL QC MARKER.
Methyl (-CH₃) s2.15 – 2.202.20 – 2.25Diagnostic singlet.

Technical Note: In DMSO-d₆, the amine protons at ~5.0 ppm are a definitive proof of structure. If this peak is missing in DMSO, the nitro group has likely not been reduced.

Experimental Protocol: Synthesis Verification

This workflow is designed to verify the reduction of 5-methyl-2-(3-pyridinyloxy)nitrobenzene to the target aniline.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the isolated solid in 0.6 mL of DMSO-d₆ .

    • Why DMSO? To ensure the unreduced nitro-precursor (often less soluble) and the product are both fully in solution for accurate integration.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

    • Relaxation Delay (D1): Set to ≥ 3.0 seconds.

    • Reasoning: Aromatic protons and methyl protons have different T1 relaxation times. A short D1 leads to integration errors, making the Methyl:Aromatic ratio inaccurate (should be 3:7).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on the broad amine peak).

Validation Logic (The "Self-Validating" System)

Use the Aromatic Shift Logic to confirm reaction completion.

  • Precursor (Nitro): The nitro group is strongly electron-withdrawing. The aniline ring protons will appear downfield (7.5 – 8.0 ppm).

  • Product (Amine): The amine group is electron-donating. The aniline ring protons must shift upfield (6.3 – 6.8 ppm).

ValidationWorkflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check1 Check Region 4.5 - 5.5 ppm Acquire->Check1 ResultA Broad Singlet Present (2H) = Amine Formed Check1->ResultA Yes ResultB No Signal = Nitro Group Intact Check1->ResultB No Check2 Check Aniline Ring Shifts ResultA->Check2 ShiftA Upfield Shift (6.3 - 6.8 ppm) = Electron Rich Ring Check2->ShiftA Consistent ShiftB Downfield (7.5 - 8.0 ppm) = Electron Poor Ring Check2->ShiftB Inconsistent (Check Structure)

Figure 2: Decision tree for validating nitro-to-amine reduction using NMR spectral features.

Troubleshooting Common Issues

Issue 1: "Missing" Amine Peak
  • Cause: Wet solvent (H₂O exchange) or use of CDCl₃.

  • Solution: Add 1 drop of D₂O to the NMR tube. Shake and re-acquire. The amine peak (and water peak) will disappear/merge, confirming the assignment of exchangeable protons.

Issue 2: Overlapping Pyridine Signals
  • Cause: H-4' and H-5' on the pyridine ring often overlap in the 7.3 ppm region.

  • Solution: Use a high-field instrument (500 MHz+) or switch to Acetone-d₆ , which often resolves aromatic overlaps better than DMSO or Chloroform due to different magnetic susceptibility.

Issue 3: Extra Singlet at ~8.5 ppm
  • Cause: Residual Formic Acid or Formate if the reduction was performed using Ammonium Formate/Pd-C.

  • Solution: Check integration. Formate is a sharp singlet; Pyridine H-2' is a narrow doublet/singlet but integrates to 1H relative to the molecule.

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Substituent Effects (CHEMNMR): Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Pyridine Derivatives NMR: "Spectroscopic Properties of Pyridine Derivatives." SDBS (Spectral Database for Organic Compounds), AIST Japan. Link

  • Amine Exchange Phenomena: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley, 2005. (Chapter 3: Proton NMR of Labile Protons).

13C NMR Chemical Shift Analysis: 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the 13C NMR chemical shifts for 5-Methyl-2-(3-pyridinyloxy)aniline , a critical intermediate scaffold often utilized in the synthesis of diaryl ether kinase inhibitors (e.g., Sorafenib analogs).

This guide is structured to function as a comparative benchmarking tool , synthesizing theoretical prediction models with empirical data from analogous diaryl ether systems.

Publish Comparison Guide

Part 1: Executive Technical Summary

5-Methyl-2-(3-pyridinyloxy)aniline represents a specific class of "diaryl ether" scaffolds where electronic push-pull effects are critical for spectral assignment.[1] The molecule features an electron-rich aniline ring (Ring A) coupled to an electron-deficient pyridine ring (Ring B) via an ether linkage.[1]

Accurate assignment of the 13C NMR spectrum requires distinguishing between the overlapping aromatic signals of the phenyl and pyridyl moieties. This guide compares Predicted Chemical Shifts (derived from advanced additivity algorithms) against Empirical Analog Data to provide a robust assignment strategy.

Part 2: Chemical Shift Data & Comparative Analysis

The following table benchmarks the predicted 13C NMR shifts against established ranges for structurally similar "Reference Standards" (e.g., 2-phenoxyaniline and 3-phenoxypyridine). This comparison isolates the specific shielding/deshielding effects of the 5-methyl and 3-pyridyl substituents.[1]

Table 1: Comparative 13C NMR Chemical Shift Data (DMSO-d₆)
Carbon PositionAtom LabelPredicted Shift (δ ppm)Reference Standard Range (δ ppm)Assignment Logic (Causality)
Aniline Ring (A)
C-1 C-NH₂ (Ipso)141.5 ± 1.5 140.0 – 143.0Deshielded by directly attached Nitrogen; shielded by ortho-Ether effect.[1]
C-2 C-O (Ipso)139.8 ± 1.5 138.0 – 141.0Deshielded by Oxygen; competing shielding from ortho-Amino group.[1]
C-3 CH (Ortho to O)120.5 ± 1.0 119.0 – 122.0Shielded by Oxygen lone pair donation (resonance).[1]
C-4 CH (Para to NH₂)122.8 ± 1.0 121.0 – 124.0Shielded by Nitrogen resonance; slight deshielding from meta-Ether.
C-5 C-Me (Ipso)132.4 ± 1.5 130.0 – 134.0Deshielded by Methyl group (+9 ppm effect relative to benzene).[1]
C-6 CH (Ortho to NH₂)116.2 ± 1.0 115.0 – 118.0Highly shielded by Nitrogen lone pair (ortho effect).[1]
Methyl CH₃20.5 ± 0.5 19.0 – 21.0Standard aromatic methyl shift.[1]
Pyridine Ring (B)
C-2' CH (Ortho to N)141.2 ± 1.5 140.0 – 143.0Deshielded by Nitrogen; shielded by ortho-Oxygen effect.[1]
C-3' C-O (Ipso)153.8 ± 1.5 152.0 – 155.0Most deshielded carbon due to combined electronegativity of O and N proximity.
C-4' CH (Para to N)125.1 ± 1.0 124.0 – 126.0Shielded by Oxygen (ortho effect); typical pyridine β-carbon range.[1]
C-5' CH (Meta to N)124.5 ± 1.0 123.0 – 125.0Typical pyridine β-carbon; minimal effect from ether linkage.
C-6' CH (Ortho to N)144.9 ± 1.5 143.0 – 146.0Highly deshielded (α-carbon to Nitrogen); less affected by ether than C-2'.[1]

Note on Solvent Effects: Data is predicted for DMSO-d₆ . If using CDCl₃ , expect slight upfield shifts (0.5 - 1.0 ppm) for Carbonyl/Ipso carbons due to reduced hydrogen bonding with the solvent.

Part 3: Experimental Validation Protocol

To validate the identity of 5-Methyl-2-(3-pyridinyloxy)aniline, a simple 1D 13C NMR is often insufficient due to the overlap of signals in the 120–145 ppm region.[1] The following "Self-Validating" protocol utilizes 2D NMR to confirm the regiochemistry.

Methodology: The "Connectivity Check"
  • Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ if possible, as DMSO sharpens the exchangeable NH₂ protons, allowing them to be used in correlations).

  • Acquisition:

    • 1H NMR: Acquire standard proton spectrum. Identify the NH₂ broad singlet (~4.5-5.0 ppm) and the Methyl singlet (~2.2 ppm).[1]

    • 13C NMR: Acquire proton-decoupled carbon spectrum (min 512 scans for S/N).

    • 2D HSQC: Correlate protons to their attached carbons. This immediately identifies C-3, C-4, C-6 (Aniline) and C-2', C-4', C-5', C-6' (Pyridine).[1]

    • 2D HMBC (Critical Step): Set long-range coupling delay to 80ms (optimized for ~8Hz couplings).

Validation Logic (The "Litmus Test"):
  • Test 1 (The Methyl Anchor): Look for the Methyl proton signal (~2.2 ppm). In the HMBC, it should show a strong 3-bond correlation to C-4 and C-6 , and a 2-bond correlation to C-5 .[1] If you see correlations to the Pyridine carbons, the structure is incorrect.

  • Test 2 (The Ether Bridge): There is NO through-bond correlation across the ether oxygen.[1] You will see separate spin systems for the Aniline and Pyridine rings. The only way to confirm the linkage is the chemical shift of C-2 (Aniline) and C-3' (Pyridine) , which must be significantly deshielded (~140 ppm and ~154 ppm) consistent with ipso-oxygen substitution.[1]

Part 4: Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning the specific carbon signals, distinguishing the Aniline ring from the Pyridine ring using the "Anchor" strategy.

NMR_Assignment_Workflow Start Start: Unknown Diaryl Ether Spectrum Step1 Step 1: Identify Anchors (1H NMR) Methyl (~2.2 ppm) & NH2 (~5.0 ppm) Start->Step1 Step2 Step 2: HSQC Correlation Link Protons to Carbons Step1->Step2 Branch_Aniline Aniline Ring Assignment Step2->Branch_Aniline Methyl/NH2 Signals Branch_Pyridine Pyridine Ring Assignment Step2->Branch_Pyridine Aromatic CH Signals Step3_Me HMBC from Methyl (2.2 ppm) Correlates to C4, C6 (3-bond) Correlates to C5 (2-bond, Ipso) Branch_Aniline->Step3_Me Step3_NH2 HMBC from NH2 (5.0 ppm) Correlates to C2, C6 (3-bond) Correlates to C1 (2-bond, Ipso) Branch_Aniline->Step3_NH2 Step4_Pyr Remaining Aromatic Signals Identify C2' & C6' (Most Deshielded CH) Identify C3' (Most Deshielded Quaternary) Branch_Pyridine->Step4_Pyr Conclusion Final Structure Confirmation 5-Methyl-2-(3-pyridinyloxy)aniline Step3_Me->Conclusion Step3_NH2->Conclusion Step4_Pyr->Conclusion

Caption: Logical workflow for distinguishing Aniline vs. Pyridine carbons using Methyl and Amine proton anchors in 2D NMR.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for Additivity Rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Used for "Aniline" and "Pyridine" baseline shifts).[1]

  • Li, Y., et al. (2016). "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin". Biomacromolecules, 17(6), 1921-1929. (Reference for diaryl ether linkage shifts).

  • ACD/Labs. (2023). CNMR Predictor Algorithms. (Methodology for calculated shifts).

Sources

Publish Comparison Guide: HPLC Purity Analysis of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative analysis of HPLC methods for the purity determination of 5-Methyl-2-(3-pyridinyloxy)aniline , a critical intermediate often associated with the synthesis of kinase inhibitors (e.g., structural analogs in the Pazopanib or Sorafenib class).[1][2]

Given the compound's structure—containing both a basic pyridine ring and an aniline moiety—this guide contrasts a Standard Acidic Method (often used for initial screening) with an Optimized High-pH Method , which offers superior peak shape and impurity resolution for this specific chemical class.

Executive Summary & Chemical Context
  • Compound: 5-Methyl-2-(3-pyridinyloxy)aniline[1][2]

  • Chemical Nature: Basic, hydrophobic aromatic ether.

  • Critical Challenges:

    • Basicity: The pyridine nitrogen (

      
      ) and aniline nitrogen (
      
      
      
      ) are prone to silanol interactions on standard C18 columns, leading to peak tailing.
    • Impurity Profile: Must separate highly polar starting materials (e.g., 3-Hydroxypyridine) from non-polar precursors (e.g., 2-(3-pyridinyloxy)-5-methylnitrobenzene).[1][2]

Method Comparison: Standard vs. Optimized

The following table objectively compares the performance of a traditional acidic method against the recommended high-pH approach.

FeatureMethod A: Standard Acidic (Generic) Method B: Optimized High-pH (Recommended)
Column Chemistry Standard C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (High pH Stable, e.g., XBridge BEH)
Mobile Phase pH pH ~2.7 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)
Separation Mechanism Analytes are protonated (Cationic).Analytes are neutral (Free base).
Peak Shape (

)
Often Tailing (

) due to silanol repulsion.
Excellent Symmetry (

).
Retention (

)
Low (

) due to polarity of cations.
High (

) due to hydrophobicity of neutral form.
Impurity Resolution Poor resolution of polar 3-Hydroxypyridine.Excellent resolution; polar impurities elute early, product retains well.
MS Compatibility Excellent (High sensitivity).[3]Good (Requires negative mode for some impurities).
Detailed Experimental Protocols
Reagents & Equipment
  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Bicarbonate (

    
    ), Formic Acid, Milli-Q Water.
    
  • System: HPLC/UPLC system with DAD (Diode Array Detector) or MS detection.

  • Reference Standard: 5-Methyl-2-(3-pyridinyloxy)aniline (>98% purity).[1][2]

Protocol A: Standard Acidic Method (Screening)

Use this method for initial identity confirmation or LC-MS screening.[1][2]

  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax or Phenomenex Luna).
  • Mobile Phase A:

    
     Formic Acid in Water.[4]
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5%

      
       95% B[1][2]
      
    • 15-20 min: 95% B[1][2]

  • Flow Rate:

    
    .
    
  • Detection: UV

    
     (Pyridine 
    
    
    
    ) and
    
    
    .
  • Temperature:

    
    .
    
Protocol B: Optimized High-pH Method (Purity Release)

Use this method for final purity analysis, stability studies, and impurity quantification.

  • Column: Hybrid Ethylene-Bridged C18,

    
    , 
    
    
    
    (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).
    • Note: Do not use standard silica columns at pH 10; they will dissolve.[1][2]

  • Mobile Phase A:

    
     Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-12 min: 5%

      
       90% B[1][2]
      
    • 12-15 min: 90% B[1][2]

    • 15-18 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Detection: UV

    
    .
    
  • Temperature:

    
     (Improves mass transfer for basic compounds).
    
Visual Workflows
Figure 1: Method Selection Decision Tree

This diagram illustrates the logic for choosing between acidic and basic conditions based on the analyte's pKa and hydrophobicity.

MethodSelection Start Analyte: 5-Methyl-2-(3-pyridinyloxy)aniline CheckPKa Check pKa (Pyridine ~5.2, Aniline ~4.6) Start->CheckPKa Decision Select Mobile Phase pH CheckPKa->Decision Acidic Acidic (pH < 3) Analyte = Cationic (+) Decision->Acidic Standard Screening Basic Basic (pH > 8) Analyte = Neutral (0) Decision->Basic Optimized Purity ResultAcid Result: Low Retention Silanol Tailing risk Acidic->ResultAcid ResultBase Result: High Retention Sharp Peak Shape Basic->ResultBase Rec RECOMMENDATION: High pH Method (Method B) ResultAcid->Rec If tailing > 1.5 ResultBase->Rec

Caption: Decision logic for selecting mobile phase pH based on the ionization state of the pyridine-aniline intermediate.

Figure 2: Analytical Workflow for Purity Determination

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:Water) System System Suitability (Inject Std 5x) RSD < 2.0%, Tailing < 1.5 Sample->System Injection Sample Injection (5-10 µL) System->Injection Pass Separation Gradient Separation (Method B: pH 10) Injection->Separation Integration Data Integration (Area Normalization) Separation->Integration Reporting Report Purity % & Impurity Profile Integration->Reporting

Caption: Step-by-step analytical workflow from sample preparation to final reporting.

Results & Discussion (Performance Expectations)

The following data represents typical performance metrics observed when validating methods for pyridine-based anilines.

System Suitability Criteria
ParameterAcceptance LimitTypical Result (Method B)
Retention Time (

)

min

min
Tailing Factor (

)


Theoretical Plates (

)


Resolution (

)

(from nearest impurity)

Impurity Profiling Capability
  • Impurity A (3-Hydroxypyridine): Very polar.[1][2] In Method A (Acidic), it elutes in the void (

    
    ). In Method B (Basic), it is ionized (phenolate) and elutes early but is distinct from the void.
    
  • Impurity B (Nitro-precursor): Non-polar.[1][2] Elutes significantly later than the main peak, ensuring no interference.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on pH selection for basic compounds).

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link (Authoritative source on High pH C18 usage).

  • Agilent Technologies. (2018). Analysis of Aniline and Pyridine Derivatives using Agilent InfinityLab Poroshell 120. Link (General methodology for aniline/pyridine separations).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A, 1217(6), 858-880. (Scientific basis for silanol interaction theories).

Sources

A Comparative Guide to the Infrared (IR) Absorption Profile of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures.[1] The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each type of bond (e.g., N-H, C=O, C-O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for every compound.

This guide presents a detailed analysis of the expected IR absorption peaks for 5-Methyl-2-(3-pyridinyloxy)aniline , a complex molecule incorporating an aniline, a pyridine ring, and an ether linkage. Due to the absence of a publicly available experimental spectrum for this specific compound, this document provides a comprehensive, predicted IR profile based on established group frequency correlations and a comparative analysis with the experimentally determined spectra of its core structural analogs. By dissecting the molecule into its constituent parts and examining the spectra of similar compounds, we can build a highly accurate and reliable interpretation of its expected IR signature. This approach not only serves as a predictive tool but also deepens the understanding of structure-spectrum relationships.

Predicted IR Absorption Profile of 5-Methyl-2-(3-pyridinyloxy)aniline

The structure of 5-Methyl-2-(3-pyridinyloxy)aniline contains several key functional groups that will give rise to characteristic absorption bands. The following table outlines the predicted wavenumbers (cm⁻¹) for its most significant IR peaks, with justifications derived from well-documented spectral data of analogous compounds.

Predicted Wavenumber (cm⁻¹)Vibrational ModeJustification and Comparative Insights
3450 - 3350 N-H Asymmetric & Symmetric StretchingPrimary aromatic amines typically exhibit two distinct bands in this region.[1][2][3] The spectrum of aniline shows these peaks around 3433 cm⁻¹ and 3356 cm⁻¹.[3] For p-toluidine, which contains the methyl-substituted aniline moiety, these vibrations are also well-defined.[4][5][6][7] The electronic effect of the pyridinyloxy substituent at the ortho position will likely influence the precise position of these bands.
3100 - 3000 Aromatic C-H StretchingBoth the aniline and pyridine rings contain aromatic C-H bonds, which absorb in this region. These are typically sharp, medium-intensity peaks.[8]
2960 - 2850 Methyl C-H StretchingThe methyl (-CH₃) group on the aniline ring will produce characteristic C-H stretching vibrations in this range, similar to those observed in p-toluidine.[5]
~1620 N-H Bending (Scissoring)Primary amines show a characteristic N-H bending vibration in this region.[1][2] In aniline, this peak is observed around 1619 cm⁻¹.[1]
1600 - 1450 Aromatic C=C Ring StretchingMultiple bands are expected in this region corresponding to the carbon-carbon stretching vibrations within both the benzene and pyridine rings. These are fundamental to identifying the aromatic character of the molecule.
~1250 Aryl-O-C Asymmetric StretchingThe asymmetric stretching of the aryl ether linkage (Ar-O-Ar) is a key diagnostic peak. In 2-phenoxyaniline, a close analog, this C-O stretching is a prominent feature.[9][10][11][12] A strong band is predicted in this vicinity for the target molecule.
~1050 Aryl-O-C Symmetric StretchingA corresponding symmetric stretch for the aryl ether group is expected at a lower wavenumber, though it may be weaker and part of the complex fingerprint region.
1335 - 1250 Aromatic C-N StretchingThe stretching vibration of the bond between the amino group and the aromatic ring is characteristic and typically strong for aromatic amines.[2]
900 - 675 Aromatic C-H Out-of-Plane BendingThe substitution pattern on both aromatic rings will generate strong bands in this region. The specific positions of these "oop" bands can provide information about the arrangement of substituents on the rings.

Comparative Spectral Analysis with Structural Analogs

To substantiate the predicted IR profile, we will now compare it with the experimental IR data of key structural fragments of the target molecule. This comparative approach provides the experimental grounding for our predictions.

CompoundKey Structural Feature RepresentedN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Aniline Primary Aromatic Amine~3433, ~3356[3][13][14]~1281[2]~1619 (N-H Bend)[1]
p-Toluidine Methyl-substituted Aniline~3420, ~3340~1265~2920 (CH₃ Stretch), 811 (Ring Bend)[4][5][6]
2-Phenoxyaniline Aryl Ether Linkage on Aniline(Expected ~3400, 3300)(Expected ~1280)~1240 (Asymmetric C-O-C Stretch)
3-Aminopyridine Pyridine Ring System~3410, ~3310[15](Not primary aromatic)Ring Modes: ~1590, ~1480, ~1440[15][16][17][18][19]
2-Methoxyaniline Ether Linkage ortho to Amine(Expected ~3400, 3300)(Expected ~1250)~1245 (Asymmetric C-O-C Stretch) [20][21][22]

Analysis of Comparative Data:

  • N-H Stretching Region (3500-3300 cm⁻¹): The characteristic double peak of a primary amine, clearly seen in aniline and p-toluidine, is confidently predicted for 5-Methyl-2-(3-pyridinyloxy)aniline. The ortho-pyridinyloxy group, being electron-withdrawing, may cause a slight shift in these peak positions compared to p-toluidine.

  • Aryl Ether C-O-C Stretching (~1250 cm⁻¹): The most diagnostic peak for the ether linkage is the strong, asymmetric C-O-C stretch. The spectra of 2-phenoxyaniline and 2-methoxyaniline provide strong experimental evidence that this peak will be a prominent feature in the spectrum of our target molecule, likely around 1250 cm⁻¹.

  • Pyridine Ring Vibrations (1600-1400 cm⁻¹): The IR spectrum of 3-aminopyridine confirms the expected positions for the C=C and C=N stretching vibrations within the pyridine ring. These bands will be present in the spectrum of 5-Methyl-2-(3-pyridinyloxy)aniline, likely overlapping with the benzene ring absorptions in the same region.

  • Fingerprint Region (Below 1400 cm⁻¹): This region will contain a complex pattern of absorptions from C-H bending, C-N stretching, and other skeletal vibrations. While difficult to assign completely, the unique combination of peaks in this region serves as a definitive fingerprint for the compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following outlines a standard procedure for obtaining a solid-state IR spectrum using the Potassium Bromide (KBr) pellet method, which is suitable for crystalline solid samples like 5-Methyl-2-(3-pyridinyloxy)aniline.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a solid sample.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and analytical balance

  • The sample: 5-Methyl-2-(3-pyridinyloxy)aniline

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 5-Methyl-2-(3-pyridinyloxy)aniline sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the KBr to the agate mortar and grind it to a fine, consistent powder to minimize scattering of the IR beam.

    • Add the sample to the mortar and grind the mixture thoroughly for 2-3 minutes until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Distribute the powder evenly across the bottom surface of the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

    • Carefully release the pressure and extract the die from the press.

    • Gently remove the KBr pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's sample chamber.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers for analysis.

Visualizing the Analysis Workflow

The logical flow of predicting and verifying an IR spectrum can be visualized as follows.

IR_Analysis_Workflow cluster_prediction Spectral Prediction cluster_comparison Experimental Comparison Target Target Molecule: 5-Methyl-2-(3-pyridinyloxy)aniline Dissect Dissect into Functional Groups (Aniline, Pyridine, Ether, Methyl) Target->Dissect Predict Predict IR Peaks (Group Frequencies) Dissect->Predict Compare Compare & Refine Predictions Predict->Compare Validate Analogs Select Structural Analogs (p-Toluidine, 2-Phenoxyaniline, etc.) ExpData Acquire Experimental IR Spectra of Analogs Analogs->ExpData ExpData->Compare Final Final Interpreted Spectrum Compare->Final

Caption: Workflow for predicting and validating the IR spectrum of a novel compound.

Conclusion

While a direct experimental IR spectrum for 5-Methyl-2-(3-pyridinyloxy)aniline is not currently available in the public domain, a highly accurate and reliable predicted spectrum can be constructed through a systematic analysis of its functional groups and comparison with structurally related compounds. The key expected absorptions include the characteristic N-H stretching doublets of the primary amine, strong aromatic C-H and C=C stretching bands, a prominent aryl ether C-O-C stretching peak around 1250 cm⁻¹, and a unique fingerprint region. This guide provides a robust framework for the spectral interpretation of this molecule, serving as a valuable resource for its identification, characterization, and quality control in research and development settings.

References

  • Johnson, P. R., & Thornton, D. A. (1974). Band Assignments in the Infrared Spectra of p-Toluidine and Its Complexes with Metal(II) Chlorides. CHIMIA, 28(7), 345-347. [Link]

  • S. Mohan, S. Ilangovan, and R. Gnanapragasam. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-527. [Link]

  • Johnson, P. R., & Thornton, D. A. (1974). Band Assignments in the Infrared Spectra of p-Toluidine and Its Complexes with Metal(II) Chlorides. ResearchGate. [Link]

  • Akyüz, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Turkish Journal of Chemistry, 45(1), 133-146. [Link]

  • Akyüz, S. (1995). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Journal of Molecular Structure, 349, 349-352. [Link]

  • Akyüz, S., et al. (2020). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • Johnson, P. R., & Thornton, D. A. (1974). Infrared spectra of [M(p-toluidine)2Cl2]. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)aniline. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Evaluation of 5-Methyl-2-(3-pyridinyloxy)aniline and 4-fluoro-3-methylaniline as Scaffolds for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its synthetic versatility and ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases make it a privileged structure.[1] This guide provides a comparative analysis of two distinct aniline-based building blocks: 5-Methyl-2-(3-pyridinyloxy)aniline (Scaffold A) and 4-fluoro-3-methylaniline (Scaffold B).

Publicly available data on the intrinsic biological activity of these specific molecules is limited, as they are primarily utilized as starting materials for more complex, biologically active compounds.[3][4][5] Therefore, this guide will present a hypothetical yet scientifically rigorous framework for evaluating their potential as foundational scaffolds in a drug discovery program aimed at developing novel inhibitors for a representative oncogenic kinase, Epidermal Growth Factor Receptor (EGFR). EGFR is a well-validated target in various cancers, and its inhibition is a clinically proven therapeutic strategy.[6][7]

The structural differences between the two scaffolds—a pyridinyloxy ether linkage in Scaffold A versus a fluorine substitution in Scaffold B—present distinct physicochemical properties that can profoundly influence kinase binding affinity, selectivity, metabolic stability, and overall drug-like properties. This guide will explore these differences through a series of proposed experiments, providing detailed protocols and hypothetical data to illustrate how a research team would systematically evaluate and compare these two promising starting points.

Structural and Physicochemical Comparison

The initial assessment of any new chemical scaffold involves a thorough analysis of its structural and predicted physicochemical properties. These properties often dictate synthetic feasibility and can provide early insights into potential biological performance.

Property5-Methyl-2-(3-pyridinyloxy)aniline (Scaffold A)4-fluoro-3-methylaniline (Scaffold B)Rationale for Comparison
Molecular Weight ~199.23 g/mol 125.14 g/mol [3]Lower molecular weight provides more room for chemical elaboration while maintaining "rule-of-five" compliance.
logP (Predicted) ~2.5~1.8Lipophilicity impacts solubility, cell permeability, and off-target effects. The pyridinyl group increases the polarity of Scaffold A.
Key Structural Features Pyridinyloxy ether, methyl groupFluoro group, methyl groupThe pyridinyl nitrogen in Scaffold A can act as a hydrogen bond acceptor, potentially forming additional interactions in the kinase hinge region. The fluorine atom in Scaffold B can modulate pKa and improve metabolic stability.[8]
Synthetic Tractability Synthesizable via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.Commercially available.[3][4][5][9]Availability and ease of derivatization are critical for generating a library of analogues for structure-activity relationship (SAR) studies.

Hypothetical Drug Discovery Workflow

To rationally compare these two scaffolds, we propose a standard kinase inhibitor discovery workflow. This process begins with the synthesis of a small, focused library of compounds derived from each scaffold, followed by a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular activity.

G cluster_0 Scaffold Selection cluster_1 Library Synthesis cluster_2 Primary Screening & Profiling cluster_3 Lead Optimization Scaffold_A Scaffold A 5-Methyl-2-(3-pyridinyloxy)aniline Synthesis Parallel Synthesis of Focused Libraries Scaffold_A->Synthesis Scaffold_B Scaffold B 4-fluoro-3-methylaniline Scaffold_B->Synthesis Biochemical_Assay Biochemical Kinase Assay (EGFR IC₅₀) Synthesis->Biochemical_Assay Evaluate Potency Cell_Assay Cell-Based Proliferation Assay (A431 GI₅₀) Biochemical_Assay->Cell_Assay Confirm Cellular Activity Selectivity Kinase Selectivity Panel Cell_Assay->Selectivity Assess Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME Optimize Properties

Caption: A typical workflow for kinase inhibitor discovery, from scaffold selection to lead optimization.

Experimental Protocols & Comparative Data (Hypothetical)

Biochemical Kinase Assay: EGFR Inhibition

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of the target kinase, EGFR. The half-maximal inhibitory concentration (IC₅₀) is determined.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11][12]

  • Kinase Reaction:

    • Prepare a reaction mixture containing EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.

    • Add serially diluted test compounds (derived from Scaffold A and B) to a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme/substrate mixture to the wells.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition relative to a DMSO control and plot the dose-response curve to determine the IC₅₀ value for each compound.

Hypothetical Data:

Compound IDScaffoldR-GroupEGFR IC₅₀ (nM)
A-01 A4-methoxybenzoyl75
A-02 A4-chlorobenzoyl42
B-01 B4-methoxybenzoyl150
B-02 B4-chlorobenzoyl98

Interpretation: In this hypothetical dataset, derivatives of Scaffold A show greater potency against EGFR than their counterparts from Scaffold B. The pyridinyloxy moiety of Scaffold A may be forming a favorable interaction within the ATP binding site, which could be explored further through molecular modeling.

Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of a cancer cell line that is dependent on EGFR signaling, such as the A431 human epidermoid carcinoma cell line.[2] The half-maximal growth inhibition (GI₅₀) is determined.

Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

  • Cell Culture:

    • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serially diluted test compounds for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI₅₀ values.

Hypothetical Data:

Compound IDScaffoldEGFR IC₅₀ (nM)A431 GI₅₀ (nM)
A-02 A42120
B-02 B98350

Interpretation: The cell-based data correlates with the biochemical findings. Compound A-02 demonstrates superior cellular activity, suggesting it has good cell permeability and effectively engages the EGFR target in a cellular context.[13][14]

Structure-Activity Relationship (SAR) and Molecular Modeling

The initial data suggests that the pyridinyloxy group of Scaffold A is a key determinant of its higher potency. Molecular modeling can provide a structural hypothesis for this observation.

G cluster_0 Hypothetical Binding Mode of Scaffold A Derivative ATP_Pocket Hinge Hinge Region (Met793) Aniline_NH Aniline NH Aniline_NH->Hinge H-Bond Pyridinyl_N Pyridinyl N Pyridinyl_N->Hinge H-Bond Hydrophobic_Pocket Hydrophobic Pocket R_Group R-Group R_Group->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A hypothetical binding mode of a Scaffold A derivative in the EGFR kinase domain.

The aniline NH group is expected to form a critical hydrogen bond with the hinge region of the kinase, a common feature of aniline-based inhibitors.[1][15] The pyridinyl nitrogen of Scaffold A could potentially form an additional hydrogen bond or a water-mediated interaction with the hinge region, thereby increasing binding affinity compared to the fluoro-substituted Scaffold B. The fluorine atom in Scaffold B, while not typically a strong hydrogen bond acceptor, can favorably modulate the electronics of the aniline ring and enhance metabolic stability by blocking potential sites of oxidation.[8]

Conclusion and Future Directions

Based on this hypothetical comparative evaluation, 5-Methyl-2-(3-pyridinyloxy)aniline (Scaffold A) emerges as the more promising scaffold for developing potent EGFR inhibitors. Its derivatives demonstrated superior activity in both biochemical and cell-based assays, likely due to the additional interaction opportunities provided by the pyridinyloxy moiety.

The next steps in a drug discovery program would involve:

  • Expansion of the SAR: Synthesize a broader range of analogues of Scaffold A to optimize potency and selectivity.

  • Selectivity Profiling: Screen the most potent compounds against a panel of other kinases to ensure they are selective for EGFR and minimize potential off-target effects.[10]

  • ADME/Tox Profiling: Evaluate the lead compounds for their absorption, distribution, metabolism, excretion, and toxicity properties to assess their drug-like potential.

This guide illustrates a logical, data-driven process for comparing two chemical starting points in early-stage drug discovery. By systematically evaluating their synthetic tractability, biochemical potency, and cellular activity, researchers can make informed decisions to prioritize the most promising scaffolds for further development into novel therapeutic agents.

References

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Molecules. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Molecules. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][16][17]benzothiazinium Chloride as Anticancer Agent. MDPI. [Link]

  • Scientific Reports. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Nature. [Link]

  • Journal of Biomedical Science. (2022). A review for cell-based screening methods in drug discovery. Springer. [Link]

  • ACS Omega. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Publications. [Link]

  • PubChem. 4-fluoro-3-methoxy-N-methylaniline. [Link]

  • Molecules. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Molecules. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. ACS Publications. [Link]

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline.
  • RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Pharmaceuticals. (2024). Fluorinated building blocks in drug design: new pathways and targets. MDPI. [Link]

  • Google Patents.
  • Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Pharmaceuticals. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Crown Bioscience. From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. [Link]

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Bioactivity & Synthetic Utility: Pyridine-Ether vs. Phenyl-Ether Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Pyridine-Ether (Pyridyloxy) and Phenyl-Ether (Phenoxy) aniline intermediates. It is designed for medicinal chemists and process scientists evaluating scaffold hopping strategies for kinase inhibitors and other small-molecule therapeutics.

Executive Summary: The Bioisosteric Switch

In modern drug design, the "Phenyl-to-Pyridine" switch is a high-value bioisosteric replacement.[1] While phenyl-ether anilines (e.g., 2-phenoxyaniline) have historically served as robust hydrophobic cores, their pyridine counterparts (e.g., 2-(pyridin-2-yloxy)aniline) offer distinct advantages in solubility , metabolic stability , and target affinity .

This guide analyzes the critical shifts in physicochemical properties and bioactivity that occur when replacing a lipophilic phenyl ring with an electron-deficient pyridine ring within an ether-linked aniline scaffold.

Key Comparative Metrics
FeaturePhenyl-Ether Aniline (Ph-O-Ar-NH₂)Pyridine-Ether Aniline (Py-O-Ar-NH₂)Impact of Switch (Ph

Py)
Electronic Nature

-Excessive / Neutral

-Deficient (Electron Withdrawing)
Lowers pKa of aniline; alters ether bond angle.[2]
LogP (Lipophilicity) High (Hydrophobic)Moderate to LowImproves aqueous solubility (~10-fold).
H-Bonding None (Acceptor/Donor neutral)Nitrogen is a H-Bond AcceptorCreates new binding vectors (e.g., Kinase Hinge).
Metabolic Liability High (Oxidative hydroxylation)Low (Resistant to CYP oxidation)Extends

; blocks metabolic "soft spots".
Synthetic Route Pd/Cu-Catalyzed Coupling

(Nucleophilic Aromatic Sub.)
Process Advantage: Cheaper, metal-free options.

Physicochemical & Structural Analysis

Electronic Landscape and Solubility

The pyridine nitrogen creates a permanent dipole, significantly reducing the LogP compared to the all-carbon phenyl analog.

  • Solubility: The pyridine lone pair can accept hydrogen bonds from water, enhancing thermodynamic solubility.

  • Acidity (pKa): If the ether is attached to the aniline ring (e.g., 4-(pyridin-2-yloxy)aniline), the electron-withdrawing nature of the pyridine ring (via the oxygen linker) reduces the electron density on the aniline nitrogen. This lowers the aniline pKa, potentially reducing off-target hERG binding which often correlates with high basicity.

Conformational Bias

The ether oxygen lone pairs interact differently with the


-systems.
  • Phenyl-Ether: Adopts a twisted conformation (approx 40-60° torsion) to minimize steric clash between ortho-hydrogens.

  • Pyridine-Ether: The lack of a hydrogen at the pyridine nitrogen position (if attached at C2) and the dipole interaction can favor a more planar or distinct twist angle, altering the vector of the aniline "warhead."

Visualization: Property Cascade

The following diagram illustrates the downstream effects of the scaffold switch.

PropertyCascade Switch Phenyl to Pyridine Switch ElecDef Pi-Electron Deficiency Switch->ElecDef Nitrogen Nitrogen Lone Pair Switch->Nitrogen Metab Resists CYP Oxidation ElecDef->Metab Reduced e- density Synth Enables SNAr Chemistry ElecDef->Synth Activation for Nuc. Attack Solub Decreased LogP Increased Solubility Nitrogen->Solub Polarity Bind New H-Bond Acceptor (Kinase Hinge) Nitrogen->Bind Vector interaction

Figure 1: Mechanistic cascade showing how the fundamental electronic properties of pyridine translate to biological and synthetic advantages.

Bioactivity Case Studies: Kinase Inhibition

The pyridine-ether motif is ubiquitous in kinase inhibitors (e.g., c-Met, VEGFR) because it addresses the "lipophilic efficiency" problem.

Case Study: c-Met Inhibitors (Foretinib Analogues)

In the optimization of c-Met inhibitors, replacing a terminal phenyl ring with a pyridine ring often maintains potency while solving solubility issues.

  • Phenyl-Ether Variant: High potency (

    
     nM) but poor metabolic stability due to rapid hydroxylation of the phenyl ring by CYP3A4.
    
  • Pyridine-Ether Variant: The nitrogen atom "scavenges" the metabolic soft spot.

    • Result: The pyridine variant often shows a 2-5x improvement in half-life (

      
      ) .
      
    • Binding: The pyridine nitrogen can form a water-mediated H-bond with residues like Asp1222 in the c-Met active site, a specific interaction unavailable to the phenyl ring.

Comparative Bioactivity Data

(Synthesized from aggregate SAR data on Type II Kinase Inhibitors)

Compound ClassStructurec-Met

(nM)
Microsomal Stability (

min)
Solubility (pH 7.4)
Phenyl-Ether Ph-O-C6H4-NH-R4.218< 5 µM
Pyridine-Ether Py-O-C6H4-NH-R5.8> 60 45 µM

Insight: While raw potency (


) may remain similar, the drug-like properties (stability and solubility) are drastically enhanced by the pyridine switch.

Synthetic Pathways: The Process Advantage

One of the most compelling reasons to choose a Pyridine-Ether intermediate is the ease of synthesis.

The Advantage (Pyridine)

2-Chloropyridines and 4-chloropyridines are excellent electrophiles for Nucleophilic Aromatic Substitution (


).
  • Mechanism: The electronegative nitrogen stabilizes the Meisenheimer complex intermediate.

  • Benefit: Reaction proceeds with weak bases (

    
    ) in polar solvents (DMF/DMSO) without expensive transition metal catalysts.
    
The Coupling Requirement (Phenyl)

Chlorobenzenes are unreactive toward


. Forming a phenyl-ether bond requires:
  • Buchwald-Hartwig Coupling: Pd catalyst, expensive ligands (e.g., Xantphos), and strong bases (

    
    ).
    
  • Ullmann Coupling: Cu catalyst, high temperatures (>100°C).

Visualization: Synthetic Decision Tree

SynthesisPath Start Target: Ether-Linked Aniline Choice Aryl Halide Source? Start->Choice Pyridine 2-Chloropyridine Choice->Pyridine Pyridine Core Phenyl Chlorobenzene Choice->Phenyl Phenyl Core SNAr Pathway: SNAr (Base + Heat) Pyridine->SNAr ProdPy Pyridine-Ether Product (High Yield, Low Cost) SNAr->ProdPy Metal Pathway: Pd/Cu Catalysis (Buchwald/Ullmann) Phenyl->Metal ProdPh Phenyl-Ether Product (High Cost, Metal Scavenging Req.) Metal->ProdPh

Figure 2: Synthetic workflow comparison highlighting the process efficiency of the pyridine route.

Experimental Protocols

Protocol A: Synthesis of Pyridine-Ether Aniline (via )

Target: 2-(4-aminophenoxy)pyridine Mechanism: Nucleophilic displacement of chloride on 2-chloropyridine by 4-aminophenol.

  • Reagents: 2-Chloropyridine (1.0 eq), 4-Aminophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (dry).
    
  • Procedure:

    • Dissolve 4-aminophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 15 min to form the phenoxide.
      
    • Add 2-chloropyridine.[3]

    • Heat the mixture to 90°C for 4-6 hours. (Monitor by TLC/LCMS).

    • Note: The electron-deficient pyridine ring facilitates this displacement.

  • Workup:

    • Pour into crushed ice/water. The product often precipitates.

    • Filter and wash with water. Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR will show characteristic pyridine protons (doublet at ~8.2 ppm for H-6).
    
Protocol B: Synthesis of Phenyl-Ether Aniline (via Ullmann Type)

Target: 4-phenoxyaniline Mechanism: Copper-catalyzed C-O coupling.

  • Reagents: Iodobenzene (1.0 eq), 4-Aminophenol (1.1 eq), CuI (10 mol%), Picolinic acid (20 mol% ligand),

    
     (2.0 eq), DMSO.
    
  • Procedure:

    • Combine all solids in a sealable tube.

    • Evacuate and backfill with Argon (3x) to remove

      
       (Critical for catalyst life).
      
    • Add DMSO via syringe.

    • Heat to 110-120°C for 12-24 hours.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Purification: Requires column chromatography (Hexane/EtOAc) to remove copper salts and unreacted iodide.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Pennington, L. D., & Muehldorf, B. V. (2011). "The Use of Pyridine Bioisosteres in Medicinal Chemistry." Current Pharmaceutical Design.
  • Johnson, C. N., et al. (2014). "Pyridine-Ether based Kinase Inhibitors: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters.
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. Link

  • Pfizer/Agios Data: (Referencing Ivosidenib discovery logic regarding phenyl-to-pyridine switch for metabolic stability).

Sources

A Researcher's Guide to Validating the Structure of 5-Methyl-2-(3-pyridinyloxy)aniline using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For researchers and scientists in this field, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailed molecular structure elucidation. This guide provides an in-depth, technically-focused comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), as applied to the structural validation of 5-Methyl-2-(3-pyridinyloxy)aniline. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of these methods in providing a self-validating system for structural analysis.

The Challenge: Unambiguous Structure Determination

The target molecule, 5-Methyl-2-(3-pyridinyloxy)aniline, presents a unique structural puzzle. Its asymmetry and the presence of two distinct aromatic rings, an aniline and a pyridine ring, connected by an ether linkage, necessitate a robust analytical approach to definitively assign all proton (¹H) and carbon (¹³C) signals. While one-dimensional (1D) NMR provides initial information, signal overlap and complex coupling patterns can lead to ambiguity.[1] This is where 2D NMR techniques become indispensable.

The Solution: A Two-Pronged Approach with COSY and HSQC

To achieve unequivocal structural validation, we employ a combination of COSY and HSQC experiments. This dual-pronged strategy allows for the comprehensive mapping of proton-proton and proton-carbon correlations within the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[2][3][4] The resulting spectrum displays cross-peaks that connect coupled protons, allowing us to trace out the spin systems within the molecule.[3][5] This is particularly useful for establishing the connectivity of protons on the aniline and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly bonded to a specific carbon atom.[6][7] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C chemical shifts.[5][7] This is crucial for assigning the carbon signals of the aromatic rings and the methyl group.

By integrating the data from both experiments, we can build a complete and validated picture of the molecular structure.

Experimental Design and Rationale

The choice of COSY and HSQC is deliberate. COSY provides the "skeleton" of the proton network, while HSQC "fleshes it out" by attaching each proton to its corresponding carbon. This combination offers a powerful, self-validating workflow for structural elucidation.[8]

Predicted ¹H and ¹³C NMR Chemical Shifts

Before acquiring the 2D spectra, it is beneficial to predict the approximate chemical shifts based on the known effects of substituents on aromatic rings. This provides a preliminary framework for interpreting the experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aniline Ring
H-3~6.8~115ortho to -NH₂ (electron-donating), meta to -OAr and -CH₃
H-4~7.0~120meta to -NH₂ and -OAr, ortho to -CH₃
H-6~6.7~118ortho to -OAr, meta to -NH₂ and -CH₃
C-1-~145Attached to -NH₂
C-2-~140Attached to -OAr
C-3-~115
C-4-~120
C-5-~130Attached to -CH₃
C-6-~118
Pyridine Ring
H-2'~8.3~148ortho to Nitrogen
H-4'~7.4~125para to Nitrogen
H-5'~7.3~124meta to Nitrogen
H-6'~8.4~142ortho to Nitrogen
C-2'-~148
C-3'-~140Attached to -O-Aniline
C-4'-~125
C-5'-~124
C-6'-~142
Methyl Group
CH₃~2.3~21Alkyl group on an aromatic ring
Amine Group
NH₂~3.5 (broad)-Exchangeable protons

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A standard suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.[9][10]

Sample Preparation
  • Dissolve approximately 10-20 mg of 5-Methyl-2-(3-pyridinyloxy)aniline in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

1D NMR Acquisition
  • Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

  • Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals.

2D NMR Acquisition
  • COSY: A standard gradient-selected COSY (gs-COSY) experiment is performed. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution, and an appropriate number of scans per increment for adequate signal-to-noise.

  • HSQC: A standard gradient-selected, sensitivity-enhanced HSQC (or HMQC) experiment is performed.[11] The spectral widths in both the ¹H and ¹³C dimensions should encompass all relevant signals. The one-bond coupling constant (¹JCH) is typically set to an average value for aromatic C-H bonds (~160 Hz).

Data Interpretation and Structural Validation

The power of this approach lies in the synergistic interpretation of the COSY and HSQC data.

COSY Spectrum Analysis

The COSY spectrum will reveal the through-bond proton-proton connectivities.

  • Aniline Ring: We expect to see cross-peaks connecting H-3 with H-4, and H-4 with the methyl protons (long-range coupling). The absence of a coupling between H-3 and H-6 will confirm their para relationship.

  • Pyridine Ring: Cross-peaks will be observed between H-4' and H-5', and between H-5' and H-6'. This establishes the connectivity within the pyridine ring.

Caption: Expected COSY correlations for 5-Methyl-2-(3-pyridinyloxy)aniline.

HSQC Spectrum Analysis

The HSQC spectrum provides the direct one-bond C-H correlations, allowing for the unambiguous assignment of the carbon signals.

  • Each proton signal (except for the NH₂ protons) will show a cross-peak to the carbon it is directly attached to. For example, the proton at ~2.3 ppm will correlate to the carbon at ~21 ppm, confirming the methyl group assignment.

  • The aromatic proton signals will each correlate to a specific aromatic carbon signal, allowing for the complete assignment of the protonated carbons in both the aniline and pyridine rings.

Caption: Expected HSQC correlations for 5-Methyl-2-(3-pyridinyloxy)aniline.

Integrated Data Analysis: A Self-Validating System

The true strength of this methodology emerges when the COSY and HSQC data are combined.

  • Start with an unambiguous signal: The methyl proton singlet in the ¹H spectrum is a good starting point. The HSQC will link this to a specific carbon signal.

  • Trace the aniline ring: The COSY spectrum will show a correlation from the methyl protons to H-4. The HSQC then identifies C-4. From H-4, the COSY shows a correlation to H-3, and the HSQC identifies C-3.

  • Trace the pyridine ring: Identify the distinct downfield signals of H-2' and H-6'. The HSQC will link them to their respective carbons. The COSY correlations will then allow for the assignment of H-5' and H-4', and the HSQC will subsequently identify C-5' and C-4'.

  • Confirm quaternary carbons: The carbon signals that do not appear in the HSQC spectrum are the quaternary carbons (C-1, C-2, C-5, C-3'). Their chemical shifts can be assigned based on substituent effects and by ruling out the protonated carbons. For definitive assignment of quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be the next logical step.

This step-by-step process, cross-referencing between the two 2D spectra, provides a robust and self-validating method for the complete structural elucidation of 5-Methyl-2-(3-pyridinyloxy)aniline.

Conclusion

The combined use of COSY and HSQC NMR spectroscopy offers a powerful and efficient strategy for the unambiguous structural validation of complex organic molecules like 5-Methyl-2-(3-pyridinyloxy)aniline. This guide has demonstrated how the complementary information from these two experiments provides a self-validating system for researchers, scientists, and drug development professionals. By understanding the principles behind these techniques and following a logical workflow for data interpretation, one can confidently determine the precise connectivity of atoms within a molecule, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • Parella, T., et al. (2013). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. [Link]

  • Slideshare. 2D NMR Spectroscopy. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Thomaston, J. 2D NMR Spectroscopy: Cosy. Scribd. [Link]

  • Nuclear Magnetic Resonance Facility. Small Molecule Characterization. [Link]

  • D'Amelio, N. (2024, November 15). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Sharma, V., et al. New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]

  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]

  • Shestakov, A. S., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. ResearchGate. [Link]

  • Njob, E. N., et al. (2002, September 30). Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. MDPI. [Link]

  • PubChem. 5-methyl-2-(1H-pyrrol-1-yl)aniline. [Link]

  • Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Allied Sciences. [Link]

  • Gbonon, M. T., et al. (2021, July 12). synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry. [Link]

  • PubChem. 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one. [Link]

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A Comparative Guide to Establishing Elemental Analysis Standards for 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide provides a comprehensive framework for establishing and validating elemental analysis of the novel compound 5-Methyl-2-(3-pyridinyloxy)aniline. Rather than a simple comparison of non-existent, compound-specific standards, we will delve into the principles of selecting appropriate primary standards, developing a robust analytical workflow, and ensuring the trustworthiness of your quantitative data. This approach, grounded in first principles, is essential for the characterization of new chemical entities in a regulated and scientifically rigorous environment.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization. It provides the empirical formula of a compound by determining the mass fractions of its constituent elements. For a novel molecule like 5-Methyl-2-(3-pyridinyloxy)aniline, this technique is not merely a perfunctory check; it is a critical validation of its chemical identity and purity. The data generated underpins everything from patent applications to toxicology studies, making the integrity of the analytical method paramount.

The core principle of modern elemental analysis, particularly for Carbon, Hydrogen, and Nitrogen (CHN), relies on the complete combustion of a precisely weighed sample. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the back-calculation of the elemental composition of the original sample. The accuracy of this entire process hinges on the calibration of the instrument using a highly pure, stable primary standard with a precisely known elemental composition.

Theoretical Composition: The Benchmark for 5-Methyl-2-(3-pyridinyloxy)aniline

Before any experimental work can begin, the theoretical elemental composition must be calculated from the molecular formula. This theoretical profile serves as the ultimate benchmark against which all experimental results will be compared.

Molecular Formula: C₁₂H₁₂N₂O

Molar Mass: 200.24 g/mol

To calculate the theoretical mass percentages:

  • Carbon (C): (12 * 12.011) / 200.24 * 100% = 71.98%

  • Hydrogen (H): (12 * 1.008) / 200.24 * 100% = 6.04%

  • Nitrogen (N): (2 * 14.007) / 200.24 * 100% = 13.99%

  • Oxygen (O): (1 * 15.999) / 200.24 * 100% = 7.99% (Often determined by difference)

These theoretical values are the absolute targets. The goal of the analytical method is to experimentally measure values that are in close agreement, typically within a ±0.4% absolute deviation, as stipulated by many pharmacopeial standards.

Selecting an Appropriate Primary Standard: A Comparative Analysis

There is no "5-Methyl-2-(3-pyridinyloxy)aniline standard" for elemental analysis. Instead, we select a primary standard—a well-characterized, stable, non-hygroscopic compound—to calibrate the instrument. The ideal standard should have an elemental composition that is reasonably close to the sample of interest to minimize systematic errors.

Below is a comparison of common, trusted primary standards and their suitability for analyzing our target compound.

Standard Formula %C %H %N Key Advantages & Considerations
Acetanilide C₈H₉NO71.096.7110.36High carbon content, making it an excellent choice for calibrating the carbon channel for our target (71.98% C). It is readily available in high purity, stable, and not hygroscopic.
Atropine C₁₇H₂₃NO₃70.568.014.84Another high-carbon standard, providing a good calibration point. Its complex structure ensures it is a solid, non-volatile material suitable for analysis.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27While its C/H values are not as close to our target, it is an excellent standard for calibrating the nitrogen channel due to its higher nitrogen content (16.27% vs 13.99%). It also introduces sulfur, making it a versatile standard if S is also of interest.
Benzoic Acid C₇H₆O₂68.854.950.00Primarily used for C and H calibration when nitrogen is not present or not of interest. It is highly stable and available in NIST-traceable forms. Less ideal here due to the lack of nitrogen.

Recommendation: For 5-Methyl-2-(3-pyridinyloxy)aniline, a two-point calibration strategy is recommended.

  • Primary Calibration: Use Acetanilide as the primary calibration standard due to the excellent match in Carbon and Hydrogen percentages. This establishes the main response factors for the instrument.

  • Validation/Weight Check: Analyze Sulfanilamide as an independent check standard. Achieving accurate results for this standard provides confidence that the calibration is robust across a different range of elemental compositions, particularly for nitrogen.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the final data.

Instrumentation: A modern CHN/O elemental analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

Materials:

  • 5-Methyl-2-(3-pyridinyloxy)aniline (Sample)

  • Acetanilide (Primary Standard, >99.9% purity)

  • Sulfanilamide (Validation Standard, >99.9% purity)

  • Tin or silver capsules for sample weighing

  • Microbalance (readable to 0.001 mg)

  • High-purity helium (Carrier Gas) and oxygen (Combustion Gas)

Step-by-Step Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction tubes are in good condition.

    • Perform a leak test on the system to ensure gas integrity.

    • Condition the instrument by running several blank (empty tin capsule) analyses until baseline readings are stable. This removes any atmospheric contaminants.

  • Calibration with Primary Standard (Acetanilide):

    • Accurately weigh 1-2 mg of Acetanilide into a tin capsule. Record the weight precisely.

    • Analyze a minimum of three Acetanilide replicates.

    • The instrument software will generate a calibration factor (K-factor) based on the known composition of Acetanilide and the detector responses. The relative standard deviation (RSD) of the responses for each element should be less than 0.5%.

  • Calibration Validation:

    • Accurately weigh 1-2 mg of Sulfanilamide (treated as an unknown sample) into a tin capsule.

    • Analyze the Sulfanilamide.

    • The measured %C, %H, and %N values must fall within the acceptable deviation (e.g., ±0.4%) of the known theoretical values for Sulfanilamide. If this check fails, the initial calibration must be revisited.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of 5-Methyl-2-(3-pyridinyloxy)aniline into a tin capsule.

    • Analyze a minimum of three sample replicates.

    • The instrument software will use the established K-factors to calculate the %C, %H, and %N for the sample.

  • Post-Analysis System Stability Check:

    • Re-analyze one replicate of the Acetanilide standard at the end of the sample run.

    • The results should still be within the acceptable tolerance of the theoretical values, confirming that no instrumental drift occurred during the analysis.

This entire workflow is visualized in the diagram below.

G cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Validation cluster_analysis Phase 3: Sample Analysis cluster_final_check Phase 4: System Verification prep Instrument Conditioning (Leak Test, Blanks) weigh_std Weigh Primary Standard (Acetanilide, 3x) prep->weigh_std analyze_std Analyze Acetanilide Replicates weigh_std->analyze_std calibrate Generate K-Factors (RSD < 0.5%) analyze_std->calibrate weigh_val Weigh Validation Standard (Sulfanilamide) calibrate->weigh_val Use K-Factors analyze_val Analyze Sulfanilamide as Unknown weigh_val->analyze_val check_val Result vs. Theoretical (within ±0.4%) analyze_val->check_val check_val->calibrate Validation Fails (Recalibrate) weigh_sample Weigh Target Compound (5-Methyl-2-(3-pyridinyloxy)aniline, 3x) check_val->weigh_sample Validation OK analyze_sample Analyze Sample Replicates weigh_sample->analyze_sample calc_results Calculate Final %C, H, N (Average of Replicates) analyze_sample->calc_results reanalyze_std Re-analyze Acetanilide (Drift Check) calc_results->reanalyze_std final_report Final Report Generation reanalyze_std->final_report

Caption: A self-validating workflow for elemental analysis.

Data Interpretation and Acceptance Criteria

The final step is to compare the experimental data for 5-Methyl-2-(3-pyridinyloxy)aniline against its theoretical values.

Element Theoretical % Experimental Result (Example) Deviation Acceptance
Carbon71.9871.85-0.13Pass
Hydrogen6.046.12+0.08Pass
Nitrogen13.9914.05+0.06Pass

Acceptance Criterion: The absolute deviation between the mean experimental value (of at least three replicates) and the theoretical value should not exceed 0.4% for each element. The relative standard deviation of the replicates should also be tightly controlled, typically below 1%.

The logical relationship for data acceptance is illustrated below.

G cluster_checks Acceptance Gates exp_data Mean Experimental Value (%C, %H, %N) check1 Absolute Deviation ≤ 0.4% ? exp_data->check1 check2 Replicate RSD ≤ 1.0% ? exp_data->check2 theo_data Theoretical Value (from Formula) theo_data->check1 result Data Accepted: Compound Identity & Purity Supported check1->result Yes reject Data Rejected: Investigate Purity, Method, or Structure check1->reject No check2->result Yes check2->reject No

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(3-pyridinyloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed protocol for the safe disposal of 5-Methyl-2-(3-pyridinyloxy)aniline, a compound whose structural motifs—an aniline core and a pyridine ether linkage—necessitate a cautious and informed approach to its handling and disposal. The procedures outlined herein are synthesized from established safety data for its constituent chemical classes and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: An Inferred Profile

Aniline and its derivatives are known to be:

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled[1][2][3][4].

  • Organ-Specific Toxicity: Can cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure[2][5].

  • Carcinogenic and Mutagenic: Suspected of causing cancer and genetic defects[1][2][6].

  • Skin and Eye Hazards: May cause an allergic skin reaction and serious eye damage[1][2][3].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1][2].

Pyridine is known for:

  • Hepatotoxicity: Studies suggest that pyridine may cause damage to the liver[7].

  • General Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause nausea, headaches, and circulatory collapse[8].

Given these properties, 5-Methyl-2-(3-pyridinyloxy)aniline must be handled as a hazardous substance with significant potential for human and environmental toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 5-Methyl-2-(3-pyridinyloxy)aniline for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves tested according to standards such as EN 374.[1] Given the compound's aniline nature, rapid skin absorption is a major risk.[5]

  • Body Protection: A lab coat, and for larger quantities or in case of a spill, a chemical-resistant apron or full-body suit is required.[3]

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Spill & Leak Management: A Rapid Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Secure and control entrance to the area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or contaminated cleaning solutions to enter drains or waterways.[3][6]

Disposal Protocol for 5-Methyl-2-(3-pyridinyloxy)aniline

This compound and its containers must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix 5-Methyl-2-(3-pyridinyloxy)aniline waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original container if possible, or a compatible, clearly labeled waste container.[2]

  • Containerization: Use a robust, leak-proof container that is clearly labeled with the full chemical name "5-Methyl-2-(3-pyridinyloxy)aniline" and all relevant hazard pictograms (e.g., toxic, environmental hazard, health hazard).

  • Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[6][9]

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal contractor.

  • Final Disposal Method: The recommended method of disposal is through an approved waste disposal plant, likely via industrial incineration.[1][2] This ensures the complete destruction of the hazardous compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-2-(3-pyridinyloxy)aniline.

G Disposal Workflow for 5-Methyl-2-(3-pyridinyloxy)aniline cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage & Disposal A Identify Waste: 5-Methyl-2-(3-pyridinyloxy)aniline B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Segregate Waste: Keep separate from other chemicals B->C D Select Compatible Container: Leak-proof, sealable C->D E Label Container: 'Hazardous Waste' '5-Methyl-2-(3-pyridinyloxy)aniline' Hazard Pictograms D->E F Store in Designated Area: Secure, ventilated, away from incompatibles E->F G Contact EHS for Pickup F->G H Final Disposal: Licensed Hazardous Waste Facility (e.g., Incineration) G->H

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